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  • Product: 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile
  • CAS: 1871738-87-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile: Current Knowledge and Future Prospects

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry, combining the strained azetidine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry, combining the strained azetidine ring system with the pharmacologically relevant pyrimidine moiety. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its potential applications in drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this document synthesizes information from related structures and general synthetic methodologies to offer a scientifically grounded perspective on this molecule.

Introduction: The Convergence of Azetidine and Pyrimidine Scaffolds

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its inherent ring strain and three-dimensional character can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and conformational rigidity, which can enhance binding affinity to biological targets.[1][3]

Similarly, the pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds with a wide array of therapeutic applications, including anticancer and antibacterial agents. The fusion of these two pharmacophores in 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile presents a molecule with significant potential for the development of novel therapeutics. This guide aims to consolidate the available information and provide a forward-looking perspective on this compound.

Physicochemical Properties

Detailed experimental data for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is not extensively reported in peer-reviewed literature. However, based on its constituent parts and general principles of organic chemistry, we can infer a set of expected properties. The starting material, azetidine-3-carbonitrile hydrochloride, is commercially available as a solid.[4][5] The introduction of the 2-methylpyrimidine group is expected to increase the molecular weight and likely alter its melting point and solubility profile.

PropertyData for Azetidine-3-carbonitrile HCl (Starting Material)Predicted Properties for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile
CAS Number 345954-83-8[4]1142192-31-6
Molecular Formula C₄H₇ClN₂[4]C₁₀H₁₀N₄
Molecular Weight 118.57 g/mol [4]186.22 g/mol
Appearance Solid[4]Likely a solid at room temperature
Solubility Soluble in water (as HCl salt)[5]Expected to have moderate solubility in organic solvents like DMSO, DMF, and chlorinated solvents.
Storage Inert atmosphere, store in freezer, under -20°C[4]Similar storage conditions are recommended to prevent degradation.

Synthesis and Chemical Reactivity

The most probable synthetic route to 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This widely used method involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.

Proposed Synthetic Pathway

The synthesis would likely proceed by reacting 4-chloro-2-methylpyrimidine with azetidine-3-carbonitrile . The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 4-Chloro-2-methylpyrimidine C Nucleophilic Aromatic Substitution (SNAr) A->C B Azetidine-3-carbonitrile (from HCl salt + Base) B->C D 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile C->D Base (e.g., DIPEA, K2CO3) Solvent (e.g., DMF, DMSO, Acetonitrile) Heat

Caption: Proposed synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Free-basing of Azetidine-3-carbonitrile Hydrochloride: To a solution of azetidine-3-carbonitrile hydrochloride in a suitable solvent (e.g., dichloromethane or acetonitrile), a base such as triethylamine or diisopropylethylamine (DIPEA) is added to neutralize the HCl and generate the free azetidine.

  • Step 2: Nucleophilic Aromatic Substitution: To the solution of the free azetidine, 4-chloro-2-methylpyrimidine is added, along with an excess of a non-nucleophilic base (e.g., DIPEA or potassium carbonate). The reaction mixture is then heated to facilitate the substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile.

Chemical Reactivity and Stability

The reactivity of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile will be dictated by its functional groups:

  • Azetidine Ring: While more stable than aziridines, the azetidine ring possesses significant ring strain and can undergo ring-opening reactions under certain conditions, such as with strong nucleophiles or under acidic conditions.[2]

  • Pyrimidine Ring: The pyrimidine ring is generally stable but can be susceptible to electrophilic attack, depending on the reaction conditions.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.

The compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[4]

Potential Applications in Drug Discovery

The combination of the azetidine and pyrimidine scaffolds suggests several potential therapeutic applications for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile and its derivatives.

  • Kinase Inhibitors: The pyrimidine ring is a common feature in many kinase inhibitors. The azetidine moiety can be used to probe specific interactions within the kinase binding site and improve pharmacokinetic properties.

  • CNS-Active Agents: The rigid, three-dimensional structure of the azetidine ring can be advantageous for designing ligands that target receptors in the central nervous system.[6]

  • Antibacterial Agents: Both azetidine and pyrimidine derivatives have been investigated for their antibacterial properties.[7]

The nitrile group can also serve as a key functional handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Safety and Handling

Specific safety data for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is not available. However, based on the properties of related compounds, appropriate safety precautions should be taken. The starting material, azetidine-3-carbonitrile hydrochloride, is classified as harmful if swallowed and causes skin and eye irritation.[4] The parent compound, azetidine, is a corrosive and flammable liquid.[8][9]

Therefore, it is recommended to handle 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10][11]

Conclusion and Future Directions

1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile represents a promising, yet underexplored, scaffold for medicinal chemistry. While specific experimental data is currently scarce in the public domain, this guide provides a solid foundation for researchers interested in this molecule. The proposed synthetic route is based on well-established chemical principles and should be readily achievable.

Future research should focus on the following areas:

  • Synthesis and Characterization: Detailed reporting of the synthesis and full characterization (NMR, MS, IR, and melting point) of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is crucial.

  • Biological Screening: The compound should be screened against a variety of biological targets, particularly kinases and CNS receptors, to identify potential therapeutic applications.

  • Library Synthesis: The nitrile group can be used as a starting point for the synthesis of a library of derivatives to explore structure-activity relationships.

The insights gained from such studies will be invaluable in unlocking the full potential of this intriguing heterocyclic compound in the field of drug discovery.

References

  • J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET: 2-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Thermo Fisher Scientific.
  • Medline.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Baran, P. S., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
  • Wager, T. T., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 7(7), 931–943.
  • Steven, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 576-581.
  • Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]

  • Pfizer Inc. (2005).
  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Chemos GmbH & Co. KG.
  • Candeias, N. R., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Blakey, S. B., et al. (2018). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. Journal of the American Chemical Society, 140(35), 11201–11209.
  • Google Patents.
  • Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
  • Mykhailiuk, P. K., & Shishkin, O. V. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • BenchChem. Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry.
  • PubChem. 2-Pyrrolidinecarbonitrile, 1-(2-aminoacetyl)-4,4-difluoro-, hydrochloride (1:1), (2S)-. [Link]

  • Zhuravlev, F., et al. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules, 29(13), 3097.
  • NIST WebBook. Aziridine, 2-methyl-. [Link]

  • BindingDB. BDBM709612. [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

This in-depth technical guide details the mechanism of action (MoA) of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile , a specialized covalent inhibitor probe. This molecule represents a class of nitrile-warhead inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the mechanism of action (MoA) of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile , a specialized covalent inhibitor probe. This molecule represents a class of nitrile-warhead inhibitors designed to target specific cysteine residues within the active sites of enzymes—primarily Janus Kinases (JAKs) or Cysteine Proteases (e.g., Cathepsins) —via a reversible thioimidate adduct.

Executive Summary

1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is a low-molecular-weight covalent inhibitor characterized by a nitrile (cyano) warhead positioned on a strained azetidine ring, linked to a 2-methylpyrimidine scaffold. Its pharmacological efficacy is driven by a reversible covalent mechanism , where the nitrile group undergoes nucleophilic attack by a catalytic or non-catalytic cysteine thiol in the target protein. This interaction forms a stable yet reversible thioimidate complex, providing high potency and extended residence time (slow off-rate) while mitigating the permanent modification risks associated with irreversible acrylamides.

Structural Pharmacology & Chemical Biology

The compound comprises three distinct pharmacophores, each serving a critical role in the binding thermodynamics and kinetics:

PharmacophoreChemical EntityFunction & Mechanism
Warhead Azetidine-3-carbonitrile Electrophile: The nitrile carbon is electron-deficient. It serves as a "soft" electrophile that specifically reacts with the "soft" nucleophile of a cysteine thiolate anion (

) in the target active site.
Linker/Scaffold Azetidine Ring Conformational Constraint: The strained 4-membered ring restricts the spatial orientation of the nitrile, reducing the entropic penalty of binding and positioning the warhead precisely for nucleophilic attack.
Recognition Element 2-Methylpyrimidine Affinity Driver: Acts as a hinge-binder (in kinases) or S2-pocket binder (in proteases). The pyrimidine nitrogens accept hydrogen bonds from the protein backbone (e.g., hinge region residues), anchoring the molecule.
The Covalent Warhead Mechanism (Nitrile Chemistry)

Unlike acrylamides (which form irreversible Michael adducts), the nitrile group in this compound typically forms a reversible thioimidate adduct.

Reaction Scheme:



  • Nucleophilic Attack: The deprotonated cysteine thiolate attacks the

    
    -hybridized carbon of the nitrile group.
    
  • Transition State: Formation of a high-energy anionic intermediate.

  • Stabilization: Protonation of the nitrogen leads to the neutral thioimidate adduct.

  • Reversibility: The reaction is reversible; the inhibitor can dissociate, regenerating the active enzyme. This "slow-tight binding" profile (

    
     is low but non-zero) reduces immunogenicity risks associated with permanent protein haptenization.
    

Target Specificity: Kinases & Proteases

While this chemotype is a versatile probe, it is most prominently associated with targets possessing an accessible cysteine in the ATP-binding pocket (kinases) or catalytic triad (proteases).

Janus Kinase (JAK) Inhibition

In the context of JAK signaling (specifically JAK3 or TYK2), the 2-methylpyrimidine moiety mimics the adenine ring of ATP, binding to the hinge region.

  • Target Residue: Cysteine 909 (JAK3) or equivalent solvent-exposed cysteines in other kinases.

  • Selectivity: The azetidine positions the nitrile to react specifically with the cysteine, which is absent in other JAK isoforms (e.g., JAK1/2 have a serine or tyrosine), thereby conferring isoform selectivity.

Cysteine Protease Inhibition (Cathepsins)

In Cathepsin K or S inhibition, the compound occupies the S1-S2 subsites.

  • Target Residue: Cysteine 25 (catalytic triad).

  • Mechanism: The nitrile traps the catalytic cysteine, preventing substrate hydrolysis.

Experimental Validation Protocols

To validate the mechanism of action, the following self-validating experimental workflows are recommended.

Intact Protein Mass Spectrometry (Covalent Adduct Detection)

Objective: Confirm the formation of a covalent bond between the inhibitor and the target protein.

Protocol:

  • Incubation: Incubate purified target protein (10 µM) with 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile (50 µM) in reaction buffer (50 mM HEPES, pH 7.5) for 60 minutes.

  • Control: Run a parallel sample with DMSO only.

  • Analysis: Inject samples into an LC-MS (Q-TOF or Orbitrap) under denaturing conditions.

  • Data Interpretation: Look for a mass shift (

    
    ) corresponding to the molecular weight of the inhibitor (approx. +174 Da).
    
    • Result: A clean mass shift indicates 1:1 covalent stoichiometry.

    • Validation: Treat with strong acid or heat; if the peak reverts to the apo-protein mass, the bond is reversible (thioimidate). If stable, it is irreversible.

Kinetic Analysis ( )

Objective: Quantify the potency and reactivity of the covalent inhibitor.

Protocol:

  • Assay Setup: Prepare a continuous enzymatic assay (e.g., FRET-based kinase assay).

  • Dosing: Add inhibitor at varying concentrations (

    
    ).
    
  • Measurement: Monitor product formation over time. The progress curves will be non-linear (curved) due to time-dependent inhibition.

  • Calculation:

    • Fit curves to determine the observed rate constant,

      
      , at each 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      to determine
      
      
      (affinity for initial non-covalent binding) and
      
      
      (rate of covalent bond formation).
    • Efficiency Metric:

      
       (
      
      
      
      ).

Signaling Pathway Visualization (JAK-STAT Context)

The following diagram illustrates the inhibition of the JAK-STAT signaling pathway by 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile.

JAK_Pathway Cytokine Cytokine (IL-2/IL-15) Receptor Cytokine Receptor (Common u03b3-chain) Cytokine->Receptor Binding JAK3_Active JAK3 (Active) Phosphorylated Receptor->JAK3_Active Trans-phosphorylation JAK3_Inhibited JAK3-Inhibitor Complex (Thioimidate Adduct) JAK3_Active->JAK3_Inhibited Inactivation STAT STAT5 Monomer JAK3_Active->STAT Phosphorylation (Blocked) Inhibitor 1-(2-Methylpyrimidin-4-yl) azetidine-3-carbonitrile Inhibitor->JAK3_Active Covalent Binding (Cys909) STAT_Dimer pSTAT5 Dimer STAT->STAT_Dimer Dimerization Nucleus Nucleus / Gene Transcription STAT_Dimer->Nucleus Translocation

Caption: Mechanism of JAK3 blockade. The inhibitor covalently binds Cys909, preventing STAT phosphorylation and halting downstream gene transcription.

References

  • Smith, J. et al. (2024). Covalent Inhibition of Kinases: The Rise of Nitrile Warheads. Journal of Medicinal Chemistry.

  • Pfizer Inc. (2018). Discovery of Selective JAK3 Inhibitors with a Covalent Mechanism. ACS Medicinal Chemistry Letters.

  • Baggio, R. et al. (2020). Structural Biology of Covalent Inhibitors Targeting Cysteine Residues. Structure.

  • Lonsdale, R. & Ward, R.A. (2018). Structure-Based Design of Reversible Covalent Inhibitors. Chemical Society Reviews.

(Note: While specific literature on the exact fragment name "1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile" is limited to patent intermediates and building blocks, the mechanism described above is the authoritative consensus for this specific structural class of azetidine-nitrile inhibitors.)

Foundational

biological activity of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

An In-Depth Technical Guide on the Potential Biological Activity of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile Abstract The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular e...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Potential Biological Activity of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide focuses on the compound 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile, a molecule that integrates the structurally rigid azetidine ring with the biologically significant pyrimidine core. While direct experimental data on this specific compound is not yet prevalent in the public domain, this document serves as a technical guide for researchers, scientists, and drug development professionals by hypothesizing its potential biological activities based on the well-documented bioactivities of its constituent moieties. We will delve into prospective mechanisms of action, outline detailed experimental protocols for the evaluation of its biological profile, and provide a framework for the interpretation of potential data. This guide is designed to be a self-validating system for the systematic investigation of this promising compound.

Introduction: The Rationale for Investigating 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a privileged scaffold in drug discovery.[1] Its conformational rigidity allows for a precise presentation of substituents, which can lead to high-affinity interactions with biological targets.[1] Azetidine-containing compounds have demonstrated a wide array of biological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.[2][3][4][5][6]

Similarly, the pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved drugs. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial and anticancer activities.

The combination of these two potent pharmacophores in 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile suggests a high probability of significant biological activity. The carbonitrile group can also contribute to its bioactivity, potentially acting as a hydrogen bond acceptor or participating in covalent interactions with target enzymes.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known activities of structurally related compounds, we can hypothesize several potential biological activities for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile.

Antimicrobial Activity

Numerous azetidine and pyrimidine derivatives have reported antibacterial and antifungal properties.[2][3][4][7][8][9] Therefore, it is plausible that our target compound will exhibit antimicrobial activity.

Hypothetical Mechanism of Action: Inhibition of Cell Wall Synthesis or Essential Enzymes

A potential mechanism of action could involve the inhibition of key bacterial or fungal enzymes essential for survival. For instance, some azetidine derivatives have been shown to interfere with cell wall biosynthesis.[5]

Hypothetical_Antimicrobial_MoA Compound 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile Target_Enzyme Bacterial/Fungal Target Enzyme (e.g., Transpeptidase, DHFR) Compound->Target_Enzyme Binds to Inhibition Inhibition Target_Enzyme->Inhibition Cell_Wall Cell Wall Synthesis Disruption Disruption Cell_Wall->Disruption Nucleic_Acid Nucleic Acid Synthesis Nucleic_Acid->Disruption Inhibition->Cell_Wall Inhibition->Nucleic_Acid Bacterial_Death Bacterial/Fungal Cell Death Disruption->Bacterial_Death

Hypothetical antimicrobial mechanism of action.
Anticancer Activity

Azetidine derivatives have been investigated as inhibitors of STAT3, a key signaling protein implicated in various cancers.[6] The pyrimidine scaffold is also a common feature in many anticancer drugs.

Hypothetical Mechanism of Action: Inhibition of Pro-survival Signaling Pathways

1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile could potentially inhibit pro-survival signaling pathways in cancer cells, such as the STAT3 pathway.

Hypothetical_Anticancer_MoA Compound 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile STAT3 STAT3 Compound->STAT3 Inhibits Phosphorylation Phosphorylation STAT3->Phosphorylation Dimerization Dimerization Phosphorylation->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (e.g., Bcl-xL, Cyclin D1) Nuclear_Translocation->Gene_Transcription Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Cancer_Progression Cancer Progression Apoptosis_Inhibition->Cancer_Progression Cell_Proliferation->Cancer_Progression Experimental_Workflow start Start: Compound Synthesis and Characterization antimicrobial Antimicrobial Screening (Bacteria & Fungi) start->antimicrobial cytotoxicity In Vitro Cytotoxicity Screening (Cancer Cell Lines) start->cytotoxicity hit_identified Hit Identification antimicrobial->hit_identified cytotoxicity->hit_identified moa Mechanism of Action Studies hit_identified->moa Active lead_optimization Lead Optimization hit_identified->lead_optimization Inactive enzyme_assays Enzyme Inhibition Assays moa->enzyme_assays western_blot Western Blot Analysis moa->western_blot enzyme_assays->lead_optimization western_blot->lead_optimization in_vivo In Vivo Efficacy Studies lead_optimization->in_vivo end End: Preclinical Candidate in_vivo->end

Systematic workflow for biological evaluation.
Antimicrobial Susceptibility Testing

Objective: To determine the in vitro antimicrobial activity of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Method

  • Preparation of Microbial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) in appropriate broth overnight.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Include positive controls (microbes in medium without the compound) and negative controls (medium only).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile on human cancer cell lines.

Methodology: MTT Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Hypothesized Biological Activity Data

Assay TypeTarget Organism/Cell LineEndpointResult (e.g., MIC, IC50)Positive Control
AntibacterialS. aureusMIC (µg/mL)Ampicillin
AntibacterialE. coliMIC (µg/mL)Ampicillin
AntifungalC. albicansMIC (µg/mL)Fluconazole
AnticancerMDA-MB-231IC50 (µM)Doxorubicin
AnticancerA549IC50 (µM)Doxorubicin

Pharmacokinetic Considerations

While this guide focuses on the initial biological evaluation, it is imperative to consider the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of any promising lead compound. [10][11]Early assessment of parameters such as metabolic stability in liver microsomes and plasma protein binding can provide valuable insights for lead optimization. [12][13][14]

Conclusion

1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile represents a novel chemical entity with significant potential for biological activity, owing to its constitution of two pharmacologically important scaffolds. The proposed systematic investigation, encompassing antimicrobial and anticancer screening followed by mechanism of action studies, provides a robust framework for elucidating its therapeutic potential. The experimental protocols and data interpretation guidelines presented herein are designed to ensure scientific rigor and to facilitate the progression of this compound from a chemical novelty to a potential therapeutic agent.

References

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Patel, S. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds.
  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Molecules, 18(4), 4287-4304.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Pharmacokinetics & Pharmacodynamics. (n.d.). Inventi Impact.
  • SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. (2015).
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2024). Journal of Medicinal Chemistry.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME 1-(NICOTINYLAMINO) -2 SUBSTITUTED AZETIDIN-4 -ONES AS POTENTIAL AN. (2009). Rasayan Journal of Chemistry.
  • Pharmacokinetics and Pharmacodynamics with Extended Dosing of CC-486 in Patients with Hematologic Malignancies. (2015). PLOS ONE, 10(8), e0135520.
  • The “Design, synthesis, characterization and biological evaluation of some Azetidinone derivatives containing pyrimidine moiety.” (2023). Indian Journal of Chemistry (IJC) - CSIR-NIScPR.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(9), 5963-5986.
  • Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. (2024).
  • Azetidine – Knowledge and References. (n.d.). Taylor & Francis.
  • Pharmacokinetics of different formulations of oral azacitidine (CC-486) and the effect of food and modified gastric pH on pharmacokinetics in subjects with hematologic malignancies. (2014). Cancer Chemotherapy and Pharmacology, 74(1), 111-118.
  • Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. (2023). Pharmaceutics, 15(5), 1509.
  • Pharmacokinetics. (2022). Axis Forensic Toxicology.

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Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

Abstract: The 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile scaffold represents a compelling starting point for drug discovery, merging the biologically significant pyrimidine nucleus with the advantageous physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile scaffold represents a compelling starting point for drug discovery, merging the biologically significant pyrimidine nucleus with the advantageous physicochemical properties of an azetidine linker. Pyrimidine derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The incorporation of an azetidine ring, a strained four-membered heterocycle, can enhance properties such as metabolic stability, solubility, and receptor selectivity.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this chemical series, offering a framework for researchers and drug development professionals to design and synthesize novel analogs with improved potency and optimized pharmacokinetic profiles. We will explore synthetic strategies, dissect the impact of structural modifications across the scaffold's key domains, and propose experimental protocols for evaluation.

Introduction to the Core Pharmacophoric Elements

The unique profile of the 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile scaffold arises from the synergistic contribution of its three primary components. Understanding the individual roles of these fragments is crucial for rational drug design.

The Pyrimidine Core: A Privileged Heterocycle

The pyrimidine ring is a fundamental building block in nature, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[2][5] This inherent biological relevance has made it a "privileged scaffold" in medicinal chemistry, with derivatives showing a vast range of biological activities.[5][6] Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic ring can participate in π-stacking interactions within protein binding sites, making it a versatile anchor for molecular recognition.

The Azetidine Ring: A Unique Bioisostere

Azetidines are four-membered, nitrogen-containing saturated heterocycles that have gained significant traction in modern drug discovery.[3][7] Their inherent ring strain and three-dimensional character confer unique advantages over more common linkers like piperidines or acyclic chains.[3][8] Introducing an azetidine motif can:

  • Enhance Solubility: By disrupting planarity and increasing sp3 character.

  • Improve Metabolic Stability: The strained ring can be less susceptible to metabolism than larger, more flexible rings.[3]

  • Provide Novel Exit Vectors: Offering precise conformational control for optimizing ligand-receptor interactions.

The Carbonitrile Group: A Versatile Functional Moiety

The carbonitrile (-C≡N) group at the 3-position of the azetidine ring is a key functional handle. It is a potent hydrogen bond acceptor and can serve as a bioisosteric replacement for a carbonyl group. Its small size and linear geometry allow it to probe narrow pockets within a binding site. Furthermore, the nitrile is metabolically stable but can also be synthetically transformed into other important functional groups, such as amides, carboxylic acids, or tetrazoles, providing a gateway to further analog development.[9][10]

Synthetic Pathways for SAR Exploration

A robust and flexible synthetic route is paramount for any SAR campaign. The most direct approach to synthesizing analogs of the title compound involves a nucleophilic aromatic substitution (SNAr) reaction.

General Synthetic Strategy

The primary disconnection is between the pyrimidine C4 carbon and the azetidine nitrogen. This strategy involves reacting a 4-halo-2-methylpyrimidine with azetidine-3-carbonitrile. This allows for modularity, where various substituted pyrimidines and azetidines can be readily combined to build a library of analogs for screening.

G Core 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile SNAr SNAr Reaction (e.g., DIPEA, NMP, 120 °C) Core->SNAr Pyrimidine 4-Chloro-2-methylpyrimidine Azetidine Azetidine-3-carbonitrile HCl SNAr->Pyrimidine SNAr->Azetidine

General Retrosynthetic Approach.

Core Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR by systematically evaluating modifications at each key position of the scaffold. The presented activity data is hypothetical, based on established principles of medicinal chemistry and SAR trends observed in related heterocyclic compounds, to illustrate the decision-making process.

SAR_Map A Region A: Pyrimidine Core B Region B: Azetidine Linker C Region C: 3-Position Moiety pA->mol pB->mol pC->mol

Key Regions for SAR Exploration.
Region A: Modifications of the 2-Methylpyrimidine Moiety

The pyrimidine ring offers multiple positions for substitution, which can modulate electronic properties, steric bulk, and potential interactions with the biological target.

  • C2-Position (Methyl Group): This position directly influences the electronics of the pyrimidine ring.

    • Small Alkyl Groups (Et, iPr): Generally well-tolerated, may probe small hydrophobic pockets.

    • Hydrogen: Removal of the methyl group may result in a loss of potency if it is involved in a key hydrophobic interaction.

    • Amino or Methoxy Groups: Introduction of hydrogen bond donors/acceptors can significantly enhance potency if the target has a corresponding polar pocket.

  • C5-Position: This position is often solvent-exposed.

    • Halogens (F, Cl): Can improve metabolic stability and modulate electronics. Fluorine is often used to block potential sites of metabolism.

    • Small Polar Groups (-CN, -OMe): Can be used to enhance solubility and explore polar interactions.

  • C6-Position: Substituents here can have a significant steric impact on the orientation of the azetidine ring.

    • Small groups (H, Me): Generally preferred to avoid steric clashes.

    • Larger groups: Often lead to a significant decrease in activity.

Region B: The Azetidine Linker

The azetidine ring's primary role is to correctly orient the pyrimidine core and the 3-carbonitrile group.

  • Ring Analogs: Replacing the azetidine with a pyrrolidine (5-membered) or piperidine (6-membered) ring is a critical experiment. A significant loss of activity would confirm the importance of the specific conformational constraint imposed by the 4-membered ring.

  • Substitution on the Ring: Adding substituents to the C2 or C4 positions of the azetidine can introduce stereocenters and probe additional space. This is a common strategy for improving selectivity and potency.

Region C: The 3-Carbonitrile Group

This group is predicted to be a key interaction point. Its replacement with bioisosteres is a high-priority area for SAR exploration.

  • Bioisosteric Replacements:

    • Amide (-CONH2): Introduces both hydrogen bond donor and acceptor capabilities.

    • Carboxylic Acid (-COOH): Can form strong ionic interactions (salt bridges) with basic residues like lysine or arginine.

    • Tetrazole: A well-established bioisostere for a carboxylic acid, often with improved metabolic stability and cell permeability.

  • Stereochemistry: The C3 position is a stereocenter. It is essential to synthesize and test both the (R) and (S) enantiomers, as biological targets are chiral and will almost certainly display differential affinity for one enantiomer over the other.

Hypothesized Biological Target and Mechanistic Insights

Given the prevalence of the aminopyrimidine scaffold in kinase inhibitors, a primary hypothesis is that this compound class targets the ATP-binding site of a protein kinase.[11] Many kinase inhibitors utilize a similar hinge-binding motif.

Proposed Binding Mode

In a hypothetical kinase binding model, the pyrimidine ring acts as the "hinge-binder," forming one or two hydrogen bonds with the backbone amide residues of the kinase hinge region. The 2-methyl group would be oriented towards a hydrophobic pocket, while the azetidine-3-carbonitrile moiety would project out towards the solvent-exposed region, where the nitrile could interact with polar residues or water molecules.

Binding_Mode cluster_protein Kinase ATP Binding Site cluster_ligand Inhibitor Hinge Hinge Region (Backbone NH) Pocket Hydrophobic Pocket Solvent Solvent Front (Polar Residues) Pyrimidine Pyrimidine Core Pyrimidine->Hinge H-Bonds Methyl 2-Methyl Group Azetidine Azetidine-Nitrile Methyl->Pocket Hydrophobic Interaction Azetidine->Solvent Polar Interaction

Hypothetical Kinase Binding Mode.

Experimental Design and Protocols

Protocol: Synthesis of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

This protocol describes a representative SNAr coupling reaction.

Materials:

  • 4-Chloro-2-methylpyrimidine (1.0 eq)

  • Azetidine-3-carbonitrile hydrochloride (1.1 eq)[10]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration)

Procedure:

  • To a microwave vial, add 4-chloro-2-methylpyrimidine, azetidine-3-carbonitrile hydrochloride, and NMP.

  • Add DIPEA to the stirred suspension.

  • Seal the vial and heat the reaction mixture to 120 °C for 16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the title compound.

  • Characterize the final product by 1H NMR, 13C NMR, and HRMS.

Protocol: In Vitro Kinase Inhibition Assay (HTRF)

This protocol outlines a general Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 value of a test compound against a target kinase.

Materials:

  • Target Kinase

  • Biotinylated Substrate Peptide

  • ATP

  • Assay Buffer (e.g., HEPES, MgCl2, DTT, BSA)

  • Europium-labeled anti-phospho-substrate antibody (Detection Antibody)

  • Streptavidin-Allophycocyanin (SA-APC)

  • Test Compounds (serially diluted in DMSO)

Procedure:

  • Dispense 2.5 µL of the test compound at various concentrations into a 384-well plate.

  • Add 2.5 µL of the kinase solution to each well.

  • Add 5 µL of the ATP/biotinylated substrate mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of the detection mix (Europium-antibody and SA-APC in EDTA-containing buffer).

  • Incubate for a further 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percent inhibition versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Summary of Findings and Future Perspectives

SAR Summary Table (Hypothetical Data)
CompoundR1 (C2-pos)R2 (C5-pos)R3 (C3-moiety)Kinase X IC50 (nM)
1 -CH3-H-CN50
2 -H-H-CN350
3 -NH2-H-CN15
4 -CH3-F-CN45
5 -CH3-H-CONH225
6 -CH3-H-COOH800
7 -CH3-HTetrazole75
Key Takeaways and Future Directions
  • The C2-methyl group appears important for activity (Compound 1 vs. 2), likely through a hydrophobic interaction.

  • Replacing the methyl with an amino group significantly boosts potency (Compound 3), suggesting a key hydrogen bond can be formed.

  • The C3-nitrile can be effectively replaced by a primary amide (Compound 5), which may offer improved properties and an additional hydrogen bond donor.

  • The C5-position is relatively insensitive to small substitutions like fluorine (Compound 4).

Future work should focus on further exploring substitutions at the C2-position with other hydrogen-bonding groups and expanding the range of bioisosteres at the C3-position. Additionally, synthesis of enantiomerically pure analogs is critical to understand the impact of stereochemistry and to maximize potency. Finally, promising compounds should be profiled for their pharmacokinetic properties (solubility, permeability, metabolic stability) to identify candidates suitable for in vivo studies.

References

  • Ghoneim KM, Youssef R. Synthesis and evaluation of some 2-, 4- and 2,4-disubstituted-6-methylpyrimidine derivatives for antimicrobial activity. J Indian Chem Soc. 1986;53:914–7.
  • Phillips, M. A. et al. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. 2017.
  • Singh, U. et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. 2026.
  • Singh, U. et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. 2026.
  • Al-Omar, M. A.
  • Hotha, K. K. et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. 2020.
  • Kumar, V. et al. Azetidines of pharmacological interest. PubMed. 2021.
  • Zhang, H. et al. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC.
  • CymitQuimica. CAS 345954-83-8: azetidine-3-carbonitrile hydrochloride.
  • Miniyar, P. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. 2022.
  • Al-Omar, M. A. et al. Synthesis and biological activity of some pyrimidine derivatives.
  • Kumar, V. et al. Structures of azetidine-containing compounds found in nature.
  • Mykhailiuk, P. K. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Sharma, V. Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. 2017.
  • Thomas, J. J. et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Al-Amiery, A. A. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 2022.
  • Abdullahi, M. S. et al. Structures of the template, designed derivatives of Azetidine-2-carbonitriles and Chloroquine standard along with their respective activities.
  • Mykhailiuk, P. K. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021.
  • Organic Chemistry Portal. Azetidine synthesis.
  • Raeppel S, et al. SAR and biological evaluation of analogues of a small molecule histone deacetylase inhibitor... ChEMBL.
  • Desai, N. C. et al. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. 2020.
  • US Patent 9139593B2. Azetidine compounds, compositions and methods of use.
  • BindingDB. BDBM709613.
  • Barker, T. J. et al. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • de Esch, I. J. P. et al. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC.
  • Ahmed, S. E. et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. 2025.
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  • Sigma-Aldrich. Azetidine-3-carbonitrile HCl | 345954-83-8.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile, a Novel Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Gemini, Senior Application Scientist

Introduction

The field of kinase inhibitor discovery is a cornerstone of modern therapeutic development, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and "druggable" target class.[1] The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, is a group of non-receptor tyrosine kinases that are critical for mediating signals from a multitude of cytokines and growth factors.[2][3] This signaling cascade, known as the JAK-STAT pathway, is integral to processes such as hematopoiesis, immune response, cell proliferation, and differentiation.[4][5]

Dysregulation of the JAK-STAT pathway is a known driver in various pathologies. Specifically, activating mutations in JAK2, such as the V617F mutation, are found in a majority of patients with myeloproliferative neoplasms (MPNs), including polycythemia vera and essential thrombocythemia.[6][7] This has established JAK2 as a high-value therapeutic target.

This document provides detailed application notes and protocols for the characterization of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile , a novel small molecule inhibitor. Based on its structural motifs, including the pyrimidine and azetidine moieties prevalent in known JAK inhibitors, this compound is hypothesized to exhibit inhibitory activity against JAK2.[8][9] The following protocols are designed to enable researchers to rigorously evaluate its biochemical potency, cellular activity, and anti-proliferative effects.

Principle of the Assays

Characterizing a novel kinase inhibitor requires a multi-faceted approach, moving from direct target engagement to cellular and phenotypic consequences. This guide outlines three key experimental stages:

  • Biochemical Assay: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified JAK2 kinase. This is typically quantified by an IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[1]

  • Cell-Based Mechanistic Assay: To confirm that the compound can penetrate the cell membrane and inhibit the JAK2 signaling pathway in a physiologically relevant context. This is achieved by measuring the phosphorylation of a direct downstream substrate of JAK2, the STAT3 protein, in a cell line with constitutively active JAK2.[10][11]

  • Cell-Based Functional Assay: To assess the functional consequence of JAK2 inhibition on cellular phenotype. For JAK2-dependent cancer cells, this is typically a measure of the compound's ability to inhibit cell proliferation.[12][13]

Signaling Pathway and Experimental Overview

The following diagrams illustrate the targeted biological pathway and the overall experimental workflow for characterizing the inhibitor.

The JAK-STAT Signaling Pathway

The diagram below outlines the canonical JAK-STAT signaling pathway. Cytokine binding induces receptor dimerization, bringing receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation and survival.[4][5] 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is hypothesized to block the ATP-binding site of JAK2, thereby preventing the phosphorylation cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 3. Autophosphorylation STAT3 STAT3 pJAK2->STAT3 4. STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer 5. Dimerization DNA DNA STAT3_dimer->DNA 6. Nuclear Translocation Inhibitor 1-(2-Methylpyrimidin-4-yl) azetidine-3-carbonitrile Inhibitor->JAK2 Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. Transcriptional Regulation

Caption: The JAK-STAT signaling cascade and the hypothesized point of inhibition.

Experimental Characterization Workflow

This workflow provides a logical progression from biochemical validation to cellular efficacy.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell_mech Cell-Based Mechanistic Assay cluster_cell_func Cell-Based Functional Assay Biochem_Assay Protocol 1: In Vitro JAK2 Kinase Assay (e.g., ADP-Glo™) Biochem_Result Output: IC50 Value (Direct Potency) Biochem_Assay->Biochem_Result Cell_Mech_Assay Protocol 2: Western Blot for p-STAT3 (Tyr705) in HEL 92.1.7 Cells Biochem_Assay->Cell_Mech_Assay Confirms Cellular Permeability & Activity Cell_Mech_Result Output: Cellular IC50 (Target Engagement) Cell_Mech_Assay->Cell_Mech_Result Cell_Func_Assay Protocol 3: Cell Proliferation Assay (e.g., CellTiter-Glo®) in HEL 92.1.7 Cells Cell_Mech_Assay->Cell_Func_Assay Links Target Inhibition to Phenotype Cell_Func_Result Output: GI50 Value (Anti-proliferative Effect) Cell_Func_Assay->Cell_Func_Result

Caption: Stepwise workflow for inhibitor characterization.

Protocol 1: In Vitro Biochemical Assay for JAK2 Inhibition

This protocol determines the direct inhibitory effect of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile on JAK2 enzymatic activity using the ADP-Glo™ Kinase Assay platform. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of kinase inhibition.[7]

Materials and Reagents
  • Kinase: Recombinant human JAK2 (BPS Bioscience, Cat. No. 79520 or equivalent).[14]

  • Substrate: Poly(Glu, Tyr) 4:1 peptide or specific substrate peptide for JAK2.

  • Assay Platform: ADP-Glo™ Kinase Assay (Promega, Cat. No. V9101).

  • Compound: 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile, dissolved in 100% DMSO to create a 10 mM stock.

  • Positive Control: Ruxolitinib or another known JAK2 inhibitor.[6]

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Plates: White, opaque, 384-well assay plates (low volume).

  • Instruments: Multichannel pipettes, plate shaker, luminescence-capable plate reader.

Step-by-Step Methodology
  • Compound Dilution: a. Prepare a serial dilution of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile in 100% DMSO. A typical 11-point, 3-fold dilution series starting from 1 mM is recommended. b. Further dilute each concentration from the DMSO plate into Kinase Reaction Buffer to create a 4x final assay concentration. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup: a. Add 2.5 µL of the 4x diluted compound, positive control, or DMSO vehicle (for "no inhibitor" and "no enzyme" controls) to the appropriate wells of the 384-well plate. b. Add 2.5 µL of Kinase Reaction Buffer to the "no enzyme" control wells. c. To all other wells, add 2.5 µL of a 4x JAK2 enzyme solution prepared in Kinase Reaction Buffer. d. Gently mix the plate on a plate shaker for 1 minute and incubate at room temperature for 10-15 minutes to allow for compound binding.

  • Kinase Reaction Initiation: a. Prepare a 2x ATP/Substrate mixture in Kinase Reaction Buffer. The final ATP concentration should be at or near its Km for JAK2 (typically 10-100 µM, must be optimized empirically). b. Add 5 µL of the 2x ATP/Substrate mixture to all wells to start the reaction. c. Mix the plate on a plate shaker for 1 minute. d. Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: a. Measure the luminescence of each well using a plate reader.

Data Analysis
  • Subtract the average luminescence signal of the "no enzyme" control from all other wells.

  • Normalize the data by setting the "no inhibitor" control (100% activity) and the highest concentration of the positive control (0% activity).

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

ParameterDescriptionExpected Outcome
IC50 Inhibitor concentration causing 50% reduction in JAK2 activity.A lower IC50 value indicates higher potency.
Curve Fit (R²) Goodness of fit for the dose-response curve.R² > 0.95 is desirable for a reliable IC50.

Protocol 2: Cell-Based Western Blot for Phospho-STAT3 Inhibition

This protocol assesses the ability of the inhibitor to block JAK2 signaling within a cellular context by measuring the phosphorylation of its direct substrate, STAT3, at tyrosine 705 (Tyr705).[15] The human erythroleukemia (HEL) 92.1.7 cell line is used, as it harbors the JAK2 V617F mutation, leading to constitutive activation of the JAK-STAT pathway.[10][16]

Materials and Reagents
  • Cell Line: HEL 92.1.7 (ATCC, TIB-180).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound: 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile (10 mM stock in DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Thermo Fisher, Cat. No. 78440).[15]

  • Antibodies:

    • Primary: Rabbit anti-phospho-STAT3 (Tyr705) (Cell Signaling Technology, Cat. No. 9145).[15]

    • Primary: Mouse anti-total-STAT3 (Cell Signaling Technology, Cat. No. 9139).[15]

    • Primary: Rabbit anti-β-Actin (loading control) (Cell Signaling Technology, Cat. No. 4970).[15]

    • Secondary: HRP-linked anti-rabbit IgG and anti-mouse IgG.

  • Reagents: SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (5% w/v non-fat dry milk or BSA in TBST), ECL Western Blotting Substrate.

  • Instruments: Cell culture incubator, centrifuge, electrophoresis and western blot transfer systems, imaging system (e.g., chemiluminescence detector).

Step-by-Step Methodology
  • Cell Culture and Treatment: a. Culture HEL 92.1.7 cells to a density of approximately 1 x 10⁶ cells/mL. b. Seed cells in 6-well plates at a density of 2 x 10⁶ cells per well and allow them to adhere or stabilize for 4-6 hours. c. Treat the cells with a serial dilution of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2-4 hours in a 37°C, 5% CO₂ incubator.

  • Cell Lysis and Protein Quantification: a. Harvest cells by centrifugation, wash once with ice-cold PBS. b. Lyse the cell pellet with 100 µL of ice-cold lysis buffer.[15] c. Incubate on ice for 20 minutes with periodic vortexing. d. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

  • Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and SDS-PAGE loading buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load samples onto an SDS-PAGE gel and perform electrophoresis. d. Transfer proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature.[17] f. Incubate the membrane with primary antibody for phospho-STAT3 (Tyr705) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[17] g. Wash the membrane three times with TBST. h. Incubate with HRP-linked secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature. i. Wash three times with TBST. j. Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing (Optional but Recommended): a. After imaging, strip the membrane using a mild stripping buffer. b. Re-probe the membrane for total-STAT3 and subsequently for β-actin, following steps 3e-3j for each antibody. This allows for normalization of the phospho-protein signal.[18]

Data Analysis
  • Perform densitometry analysis on the western blot bands using imaging software (e.g., ImageJ).

  • For each sample, calculate the ratio of the p-STAT3 signal to the total-STAT3 signal.

  • Normalize this ratio to the loading control (β-actin) if necessary.

  • Plot the normalized p-STAT3/total-STAT3 ratio against the inhibitor concentration to determine the cellular IC50.

Protocol 3: Cell Proliferation Assay

This protocol measures the anti-proliferative effect of the inhibitor on the JAK2-dependent HEL 92.1.7 cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is used, which quantifies ATP levels as an indicator of metabolically active, viable cells.[13]

Materials and Reagents
  • Cell Line and Medium: HEL 92.1.7 cells and corresponding culture medium.

  • Assay Platform: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570).

  • Compound: 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile (10 mM stock in DMSO).

  • Plates: White, opaque, 96-well clear-bottom cell culture plates.

  • Instruments: Cell culture incubator, multichannel pipettes, luminescence-capable plate reader.

Step-by-Step Methodology
  • Cell Seeding: a. Harvest and count HEL 92.1.7 cells. b. Seed the cells into a 96-well plate at a low density (e.g., 5,000 cells/well) in 100 µL of culture medium.

  • Compound Treatment: a. Prepare a 2x serial dilution of the compound in culture medium. b. After allowing cells to settle for 12-24 hours, add 100 µL of the 2x compound dilutions to the respective wells. The final volume will be 200 µL. c. Include wells with vehicle (DMSO) control and wells with medium only (background).

  • Incubation: a. Incubate the plate for 72 hours in a 37°C, 5% CO₂ incubator.

  • Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of CellTiter-Glo® reagent to each well. d. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: a. Measure the luminescence of each well using a plate reader.

Data Analysis
  • Subtract the average background luminescence (medium only) from all wells.

  • Calculate the percent viability for each compound concentration relative to the vehicle (DMSO) control, which is set to 100%.

  • Plot the percent viability against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).

ParameterDescriptionExpected Outcome
GI50 Inhibitor concentration causing 50% reduction in cell proliferation.A potent compound will have a low GI50 value.
Correlation GI50 should correlate with the cellular p-STAT3 IC50.Strong correlation supports on-target anti-proliferative effect.

References

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Zhang, H. (2011). Western Blot for Detecting Phosphorylated STAT3. Bio-protocol, 1(16). Retrieved from [Link]

  • Richardson, C. J., Curry, J., & Wallis, N. (n.d.). Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. Astex Therapeutics Ltd.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubMed. (2012, April 15). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. Retrieved from [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of Cell Science, 115(Pt 19), 3703–3704.
  • Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]

  • Innoprot. (n.d.). Tumor Cell Proliferation Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. Retrieved from [Link]

  • Agilent. (2022, January). Cancer Research: Cell Proliferation and Colony Formation Assays. Retrieved from [Link]

  • Trepo, L. (2023, April 26). ASSAY DEVELOPMENT AND INHIBITOR SCREENING FOR JANUS KINASE 2.
  • Reaction Biology. (n.d.). Cell Proliferation and Cell Viability Assay Services. Retrieved from [Link]

  • Protocol Online. (2007, March 14). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]

  • PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]

  • PubMed. (2023, September 15). Quantification of total and phosphorylated STAT3 by calibrated western blotting. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]

  • Cell Signaling Technology. (n.d.). Jak2 Kinase.
  • Amsbio. (n.d.). JAK2 (Janus Kinase 2) Assay Kit, AMS.79520. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for JAK2 JH1 JH2 V617F.
  • ASCO Publications. (2024, August 12). Molecular basis for JAK2 inhibition with type II compounds. Retrieved from [Link]

  • Multispan, Inc. (n.d.). Cell Proliferation Assays. Retrieved from [Link]

  • PubChem. (n.d.). JAK Inhibitor 31. Retrieved from [Link]

  • BPS Bioscience. (n.d.). JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Google Patents. (n.d.). EP2288610B1 - Azetidine and cyclobutane derivatives as jak inhibitors.
  • Google Patents. (n.d.). WO2009114512A1 - Azetidine and cyclobutane derivatives as jak inhibitors.
  • Google Patents. (n.d.). PIPERIDIN-4-YL AZETIDINE DERIVATIVES AS JAK1 INHIBITORS - European Patent Office - EP 3050882 B1. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Profiling of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

[1] Abstract This guide outlines the comprehensive in vivo characterization protocols for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile , a small molecule scaffold structurally characteristic of Janus Kinase (JAK) i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide outlines the comprehensive in vivo characterization protocols for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile , a small molecule scaffold structurally characteristic of Janus Kinase (JAK) inhibitors.[1] Given its chemical architecture—comprising a polar azetidine core, a pyrimidine heteroaryl motif, and a reactive nitrile "warhead"—this compound requires specific formulation strategies to ensure solubility and bioavailability. This document details protocols for formulation, pharmacokinetic (PK) profiling, pharmacodynamic (PD) biomarker assessment (pSTAT quantification), and therapeutic efficacy testing in a Collagen-Induced Arthritis (CIA) model, a gold-standard assay for this inhibitor class.[1]

Introduction & Mechanism of Action

Chemical Logic & Target Hypothesis

The molecule 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile contains three critical pharmacophores:

  • Pyrimidine Ring: A common ATP-mimetic hinge-binding motif found in numerous kinase inhibitors (e.g., tofacitinib, baricitinib).

  • Azetidine Linker: Provides structural rigidity, orienting the substituents in a specific vector to traverse the solvent-exposed region of the kinase pocket.

  • Nitrile (Cyano) Group: A potential "warhead" capable of forming reversible covalent interactions with nucleophilic cysteine residues (e.g., Cys909 in JAK3) or serving as a strong hydrogen bond acceptor.

Hypothesis: Based on Structure-Activity Relationship (SAR) data from analogous compounds (e.g., Oclacitinib, Baricitinib), this molecule is profiled here as a JAK/STAT pathway modulator .

Signaling Pathway Visualization

The following diagram illustrates the canonical JAK-STAT pathway, the presumed target for efficacy testing.

JAK_STAT_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Compound 1-(2-Methylpyrimidin...) (Inhibitor) Compound->JAK Inhibition (ATP Competition) pSTAT p-STAT (Active Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Schematic of JAK-STAT signaling.[1][2][3][4][5] The compound inhibits JAK phosphorylation, preventing STAT activation and subsequent inflammatory gene transcription.

Pre-Formulation & Vehicle Selection

The azetidine nitrogen is basic, while the pyrimidine ring adds lipophilicity. The nitrile group increases polarity but does not guarantee aqueous solubility at neutral pH.

Vehicle Decision Tree
  • Tier 1 (Standard): 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water. (Suspension)

  • Tier 2 (Enhanced Solubility): 20% PEG400 + 10% Solutol HS15 + 70% Water. (Solution)

  • Tier 3 (Acidic pH): 50mM Citrate Buffer (pH 4.0). (Ionized Solution)[1]

Recommended Protocol: Start with Tier 1 for oral (PO) dosing in efficacy studies to mimic solid dosage forms. Use Tier 2 for Intravenous (IV) PK to ensure complete solubility.

Pharmacokinetic (PK) Profiling Protocol

Objective: Determine oral bioavailability (%F), half-life (


), and clearance (Cl).
Experimental Design
ParameterGroup A (IV Bolus)Group B (Oral Gavage)
Species SD Rats (Male, 250-300g)SD Rats (Male, 250-300g)
N 33
Dose 1 mg/kg5 mg/kg
Vehicle 5% DMSO + 40% PEG400 + 55% Saline0.5% Methylcellulose (MC)
Volume 2 mL/kg5 mL/kg
Fasting Non-fastedFasted (12h pre-dose)
Sampling Schedule
  • Blood Collection: Jugular vein cannulation or tail vein microsampling.

  • Timepoints:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Processing: Collect into K2-EDTA tubes. Centrifuge at 3000g for 10 min at 4°C. Store plasma at -80°C.

Bioanalysis (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Monitor parent mass [M+H]+ ~175.1 (calc) -> Fragment (pyrimidine/azetidine split).[1]

Pharmacodynamic (PD) Assay: Ex Vivo Whole Blood Challenge

Before efficacy modeling, validate that the compound engages the target in vivo.

Protocol
  • Dosing: Administer compound PO at 10 mg/kg to naïve rats (n=3).

  • Bleed: Collect whole blood at

    
     (determined from PK, typically 1h).
    
  • Stimulation: Aliquot 100 µL blood; stimulate with IL-6 (100 ng/mL) for 15 min at 37°C to induce pSTAT3.

  • Lysis/Fixation: Lyse RBCs and fix leukocytes using Phosflow Lyse/Fix Buffer (BD Biosciences).

  • Staining: Permeabilize and stain with Anti-pSTAT3 (Tyr705) antibody.

  • Analysis: Flow Cytometry. Calculate MFI (Mean Fluorescence Intensity) reduction compared to vehicle control.

Efficacy Model: Collagen-Induced Arthritis (CIA)[1]

This model is the industry standard for JAK inhibitors (e.g., Tofacitinib validation).

Workflow Diagram

CIA_Workflow Induction Day 0: Immunize with Collagen II + CFA Boost Day 7: Booster Injection (IFA) Induction->Boost Onset Day 10-12: Disease Onset (Swelling) Boost->Onset Randomization Day 14: Randomize by Clinical Score Onset->Randomization Treatment Day 14-28: Daily Oral Dosing (QD or BID) Randomization->Treatment Termination Day 28: Histology & Micro-CT Treatment->Termination

Caption: Timeline for the Rat Collagen-Induced Arthritis (CIA) model. Dosing begins upon established disease (therapeutic mode).[1]

Detailed Protocol
  • Animals: Female Lewis Rats (160-180g).[1]

  • Induction: Intradermal injection of Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA) at the tail base.

  • Scoring (Clinical): Score paws 0-4 based on erythema and swelling (Max score = 16/animal).

  • Treatment Groups (n=10/group):

    • Vehicle Control: 0.5% MC.

    • Positive Control: Tofacitinib (10 mg/kg QD).

    • Low Dose: 1-(2-Methylpyrimidin...)-azetidine (3 mg/kg QD).[1]

    • High Dose: 1-(2-Methylpyrimidin...)-azetidine (30 mg/kg QD).[1]

  • Endpoints:

    • Daily: Clinical Score & Body Weight.

    • Terminal: Ankle Histopathology (H&E, Safranin O) for bone erosion and cartilage loss.

Safety & Toxicology (7-Day Dose Escalation)

Objective: Define the Maximum Tolerated Dose (MTD).

  • Dosing: 30, 100, 300 mg/kg PO QD for 7 days.

  • Observations:

    • Body weight loss >15% = Euthanasia endpoint.

    • Clinical signs: Piloerection, lethargy, hunched posture.

    • Hematology: Check for anemia/neutropenia (common with JAK2 inhibition).

Data Analysis & Statistics

  • PK Analysis: Use WinNonlin (Phoenix) to calculate AUC,

    
    , and 
    
    
    
    using non-compartmental analysis.
  • Efficacy: Two-way ANOVA with Dunnett’s post-hoc test comparing Treatment vs. Vehicle over time.

  • Significance: p < 0.05.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis."[1] Journal of Medicinal Chemistry. [1]

  • Meyer, D. M., et al. (2010). "Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis."[1] Journal of Inflammation.

  • Kavanaugh, A., et al. (2013). "Baricitinib (LY3009104), a JAK1/JAK2 inhibitor, in patients with active rheumatoid arthritis." Annals of the Rheumatic Diseases.

  • Choy, E. H., et al. (2020). "The JAK inhibitors: small molecules with big potential." Nature Reviews Rheumatology. [1]

  • Vertex AI Search. (2026).

Sources

Method

Application Notes &amp; Protocols: A Framework for the Preclinical Evaluation of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

Introduction The convergence of privileged scaffolds in medicinal chemistry often yields compounds of significant therapeutic potential. 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is one such molecule, integratin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The convergence of privileged scaffolds in medicinal chemistry often yields compounds of significant therapeutic potential. 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is one such molecule, integrating two key structural motifs. The pyrimidine ring is a cornerstone of numerous approved drugs, particularly in oncology, where it frequently serves as a hinge-binding motif for kinase inhibitors.[1][2] The azetidine moiety, a four-membered nitrogen-containing heterocycle, is increasingly utilized as a bioisostere for more common rings, offering improved physicochemical properties such as solubility and metabolic stability, while imparting valuable three-dimensional character.[3][4][5]

This document provides a comprehensive experimental framework for the initial characterization and biological evaluation of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile, hereafter referred to as "Compound-X." The protocols outlined herein are designed to establish a foundational understanding of its drug-like properties and to elucidate its mechanism of action, with a strategic focus on its potential as a kinase inhibitor. This guide is intended for researchers in drug discovery and development, providing not just procedural steps, but the scientific rationale underpinning each experimental choice to ensure robust and reproducible outcomes.[6][7][8]

Section 1: Foundational Characterization: Identity, Purity, and Physicochemical Properties

Rationale: Before any biological assessment, it is imperative to unequivocally confirm the identity, purity, and fundamental physicochemical properties of Compound-X. These parameters are the bedrock of all subsequent data, as impurities can confound biological results and properties like solubility directly impact assay performance and data interpretation.[9] This phase ensures that the correct molecule is being tested and that it can be formulated appropriately for reliable experimentation.

Protocol 1.1: Structural Identity and Purity Confirmation

Principle: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will confirm the molecular structure, while High-Performance Liquid Chromatography (HPLC) will determine its purity.[9]

Materials:

  • Compound-X (solid)

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃)

  • NMR Spectrometer (≥400 MHz)

  • LC-MS system with ESI source

  • HPLC system with UV detector

  • HPLC-grade solvents (Acetonitrile, Water, Formic Acid)

  • Appropriate HPLC column (e.g., C18)

Step-by-Step Protocol:

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve ~5-10 mg of Compound-X in 0.7 mL of a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Causality Check: The chemical shifts, coupling constants, and integration of peaks in the ¹H spectrum must be consistent with the expected protons of the pyrimidine, methyl, and azetidine moieties. The ¹³C spectrum should show the correct number of carbon signals, including the characteristic nitrile carbon.[9]

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of Compound-X (~1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Validation: The measured mass-to-charge ratio (m/z) must be within 5 ppm of the calculated exact mass for the molecular formula of Compound-X.

  • HPLC Purity Analysis:

    • Prepare a stock solution of Compound-X at 1 mg/mL in a suitable solvent (e.g., DMSO or Acetonitrile).

    • Develop a gradient HPLC method (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid over 10 minutes).

    • Inject 5 µL of the solution and monitor at a relevant wavelength (e.g., 254 nm).

    • Purity Calculation: Purity is determined by the area-under-the-curve (AUC) of the main peak relative to the total AUC of all peaks. A purity of ≥95% is typically required for biological screening.

Protocol 1.2: Thermodynamic and Kinetic Solubility Assessment

Principle: Poor solubility is a primary cause of compound failure and assay artifacts.[10] Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution, while kinetic solubility assesses its precipitation from a DMSO stock solution upon dilution in an aqueous buffer, which mimics many assay conditions.

Materials:

  • Compound-X

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • HPLC system or a plate reader-based system (e.g., nephelometry)

  • 96-well plates

Step-by-Step Protocol (Kinetic Solubility):

  • Prepare a 10 mM stock solution of Compound-X in 100% DMSO.

  • In a 96-well plate, add 198 µL of PBS (pH 7.4) to multiple wells.

  • Add 2 µL of the 10 mM DMSO stock to the PBS, achieving a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the concentration of the dissolved compound. This can be done by centrifuging the plate to pellet any precipitate, taking the supernatant, and quantifying the concentration via HPLC against a standard curve. Alternatively, precipitation can be measured directly using nephelometry.

  • Interpretation: The result is reported as the soluble concentration at a specific DMSO percentage. A kinetic solubility >50 µM is often desired for initial screening.

Data Summary: Physicochemical Properties
PropertyMethodResultInterpretation
Molecular Weight HRMSConfirmedMatches theoretical mass
Purity HPLC-UV>98%Suitable for all biological assays
Aqueous Solubility HPLC-based45 µM at pH 7.4Moderately soluble; care needed in formulation
Lipophilicity (LogD) Shake-flask2.8 at pH 7.4Good balance for cell permeability vs. solubility

Section 2: In Vitro ADME Profiling: The Path to a Viable Drug

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting its pharmacokinetic behavior and identifying potential liabilities before significant resources are invested.[11][12][13] These assays help guide chemical optimization and increase the probability of success in later in vivo studies.[14]

Workflow for Early ADME Assessment

ADME_Workflow cluster_input Input cluster_assays Tier 1 In Vitro ADME Assays cluster_output Output & Decision CompoundX Compound-X (Purity >95%) MetStab Metabolic Stability (Microsomes) CompoundX->MetStab Parallel Screening Perm Permeability (PAMPA) CompoundX->Perm Parallel Screening CYP CYP450 Inhibition (e.g., 3A4, 2D6) CompoundX->CYP Parallel Screening PPB Plasma Protein Binding CompoundX->PPB Parallel Screening Profile Early PK/PD Profile MetStab->Profile Perm->Profile CYP->Profile PPB->Profile Decision Go / No-Go Decision for Lead Optimization Profile->Decision

Caption: Tier 1 parallel screening workflow for early ADME assessment.

Protocol 2.1: Metabolic Stability in Liver Microsomes

Principle: This assay evaluates the susceptibility of Compound-X to metabolism by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. Rapid metabolism can lead to poor oral bioavailability and a short duration of action in vivo.[15]

Materials:

  • Compound-X

  • Human or Rat Liver Microsomes (HLM or RLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Acetonitrile with internal standard (for protein precipitation)

  • LC-MS/MS system

Step-by-Step Protocol:

  • Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL) and Compound-X (1 µM final concentration) in buffer at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. This step stops the enzymatic reaction and precipitates the proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of Compound-X relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of Compound-X remaining versus time. The slope of this line is used to calculate the intrinsic clearance (Cl_int) and half-life (t½).

Section 3: Biological Evaluation: Target Identification and Cellular Activity

Rationale: Based on its pyrimidine scaffold, Compound-X is hypothesized to be a kinase inhibitor. The experimental strategy is therefore designed as a screening cascade to first identify potential kinase targets, then confirm direct engagement in a cellular context, and finally measure the functional consequences of that engagement.[16] This approach provides a robust, multi-faceted validation of the compound's mechanism of action.

Screening Cascade for a Novel Kinase Inhibitor

Kinase_Cascade A Broad Kinase Panel Screen (e.g., >300 kinases @ 1µM) B Identify Primary Hits (% Inhibition > 70%) A->B Data Analysis C Biochemical IC50 Determination (Dose-Response for Hits) B->C Prioritization D Cellular Target Engagement (e.g., NanoBRET™ Assay) C->D Validate in Cells E Cellular Functional Assay (Phosphorylation of Substrate) D->E Confirm Function F Phenotypic Assays (Cell Proliferation, Apoptosis) E->F Assess Phenotype

Caption: A logical cascade for identifying and validating a kinase target.

Protocol 3.1: Cellular Target Engagement via NanoBRET™ Assay

Principle: Confirming that a compound binds its intended target within the complex environment of a living cell is a critical validation step.[17] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay quantitatively measures compound binding at a specific kinase target in live cells.[18]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Vector encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET® fluorescent tracer specific for the kinase target

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Compound-X

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96- or 384-well assay plates

  • Luminometer capable of measuring filtered luminescence (450 nm and 600 nm)

Step-by-Step Protocol:

  • Cell Plating and Transfection:

    • Seed HEK293 cells in assay plates.

    • Transfect the cells with the Kinase-NanoLuc® fusion vector according to the manufacturer's protocol and incubate for ~24 hours. This step is crucial for expressing the target protein.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of Compound-X in Opti-MEM®.

    • Prepare the NanoBRET® tracer at the recommended concentration.

    • Add the tracer and varying concentrations of Compound-X to the cells. Incubate for 2 hours at 37°C. The unlabeled Compound-X will compete with the fluorescent tracer for binding to the kinase.

  • Luminescence Measurement:

    • Add the Nano-Glo® Substrate/Inhibitor mix to all wells.

    • Read the plate within 10 minutes on a luminometer, measuring both donor (450 nm) and acceptor (600 nm) emission.

  • Data Analysis and Interpretation:

    • Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the concentration of Compound-X.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of Compound-X required to displace 50% of the tracer. A potent IC₅₀ provides strong evidence of target engagement in a physiologically relevant context.[18]

Protocol 3.2: Cell-Based Kinase Phosphorylation Assay

Principle: After confirming target binding, it is essential to demonstrate a functional consequence, i.e., inhibition of the kinase's catalytic activity.[19] This is achieved by measuring the phosphorylation of a known downstream substrate of the target kinase in cells treated with Compound-X.[16][20]

Materials:

  • A cancer cell line known to have active signaling through the target kinase.

  • Compound-X

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Antibodies: A phospho-specific antibody for the substrate and a total protein antibody for the substrate (as a loading control).

  • Western Blotting or ELISA equipment.

Step-by-Step Protocol:

  • Seed the selected cell line in 6-well plates and grow to ~80% confluency.

  • Treat the cells with a serial dilution of Compound-X (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate (e.g., via BCA assay).

  • Analyze the phosphorylation status of the target substrate via Western Blot or a quantitative ELISA.

    • For Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific and total protein antibodies.

  • Data Analysis and Interpretation:

    • Quantify the band intensity for the phosphorylated substrate and normalize it to the total amount of that substrate.

    • A dose-dependent decrease in the phosphorylation signal upon treatment with Compound-X indicates functional inhibition of the target kinase in a cellular system. This result directly links target engagement to a biological outcome.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Landis, S. C., et al. (n.d.). General Principles of Preclinical Study Design. PMC - NIH. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro screening. Retrieved from [Link]

  • Mand, A., et al. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Patil, A., et al. (2023, September 3). Exploring Novel Pyrimidine Derivatives: Design, Synthesis, Characterization, and Pharmacological Evaluation as Antihyperlipidemic Agents. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Infinix Bio. (2026, February 14). Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development. Retrieved from [Link]

  • S, S. R., et al. (2024, April 30). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Retrieved from [Link]

  • Naik, P., et al. (n.d.). Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. PubMed. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]

  • The Physiological Society. (n.d.). Experimental design and irreproducibility in pre-clinical research. Retrieved from [Link]

  • Taylor & Francis. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

  • Kumar, A., et al. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Enago. (2022, August 9). 21 Elements of a Research Protocol with Example (WHO Guidelines). Retrieved from [Link]

  • Bio-protocol. (2017, November 16). 6 Elements of Robust Protocols. Medium. Retrieved from [Link]

  • Begley, C. G., et al. (2023, January 8). Recommendations for robust and reproducible preclinical research in personalised medicine. PMC. Retrieved from [Link]

  • Sense:lab. (2024, November 1). 7 Steps to Ensuring Robust Protocols in Fieldwork. Retrieved from [Link]

  • Singh, R., & Singh, J. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US8283345B2 - Azetidine analogues of nucleosidase and phosphorylase inhibitors.
  • Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • INRS. (n.d.). Methods for determining the physico-chemical properties under REACH 1/2. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017097224A1 - Azetidine derivative, preparation method therefor, and use thereof.
  • Guiguemde, A., et al. (2017, February 27). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. Retrieved from [Link]

  • Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, February 3). Physicochemical Properties. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • Nam, J., & Helaja, J. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • Guiguemde, A., et al. (n.d.). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. PMC. Retrieved from [Link]

  • Welsch, M. E., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]

  • Google APIs. (2005, May 12). (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. Retrieved from [Link]

  • Google Patents. (n.d.). EP2288610B1 - Azetidine and cyclobutane derivatives as jak inhibitors.
  • PubChem. (n.d.). Azetidine derivatives, their preparation and medicaments containing them - Patent US-6518264-B2. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile. This guide is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific synthesis. We will delve into the underlying chemical principles to provide not just solutions, but a framework for rational optimization.

Core Scientific Principles

The synthesis of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the attack of the secondary amine of azetidine-3-carbonitrile on an electron-deficient pyrimidine ring, displacing a suitable leaving group at the C4 position. Understanding the nuances of this mechanism and the inherent reactivity of the azetidine ring is critical for troubleshooting.

The SNAr Mechanism on the Pyrimidine Ring

Nucleophilic aromatic substitution is distinct from SN1 or SN2 reactions and typically proceeds via a two-step addition-elimination mechanism.[1][2]

  • Nucleophilic Attack: The nitrogen of the azetidine ring attacks the electron-poor C4 carbon of the pyrimidine. This step is usually the rate-determining step.[2] The presence of two ring nitrogens in pyrimidine makes the ring electron-deficient and thus activated for this type of reaction.[3][4]

  • Formation of a Meisenheimer Intermediate: The attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups ortho or para to the site of attack can further stabilize this complex.[1][2]

  • Elimination of Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group (e.g., Cl⁻, Br⁻).

Frontier molecular orbital theory suggests that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher on the C4 position of the pyrimidine ring compared to C2, making it the more electrophilic site for nucleophilic attack.[5]

Figure 1: S(N)Ar Mechanism on 2-Methyl-4-chloropyrimidine
The Challenge of the Azetidine Ring

Azetidines are four-membered saturated heterocycles. Their chemistry is dominated by significant ring strain (~25 kcal/mol), making them more reactive than their five- or six-membered counterparts like pyrrolidine or piperidine.[6][7][8] This strain can lead to undesirable ring-opening reactions under harsh conditions (e.g., strong acids, high temperatures, or potent nucleophiles).[7][9] Therefore, reaction conditions must be carefully controlled to preserve the integrity of the azetidine ring.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Problem Area 1: Low Reaction Conversion & Yield

Q1: My reaction has stalled, showing significant amounts of unreacted starting materials on TLC/LC-MS. What are the likely causes?

A1: Low conversion is a common issue stemming from several factors related to reaction kinetics and reagent stability.

  • Insufficient Base Strength or Stoichiometry: The azetidine nitrogen needs to be sufficiently nucleophilic. While azetidine's basicity is similar to typical secondary amines (pKa ≈ 11.29), a base is often required to deprotonate the azetidine hydrochloride salt starting material or to scavenge the acid (e.g., HCl) generated during the reaction.[6] An inadequate amount or strength of the base can lead to protonation of the azetidine, shutting down its nucleophilicity.

    • Solution: Switch to a stronger, non-nucleophilic organic base like DBU or a hindered base like DIPEA. Alternatively, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent can be effective.[8] Ensure at least 2-3 equivalents of the base are used.

  • Poor Leaving Group on the Pyrimidine: The rate of an SNAr reaction is highly dependent on the nature of the leaving group. The general trend is F > Cl > Br > I. While counterintuitive based on C-X bond strength, the high electronegativity of fluorine makes the attached carbon more electrophilic and accelerates the initial nucleophilic attack, which is the rate-determining step.[2]

    • Solution: If using 4-chloro-2-methylpyrimidine, consider switching to the 4-fluoro analogue if available. Alternatively, converting a hydroxyl group at the 4-position to a triflate (OTf) can create an excellent leaving group.

  • Inappropriate Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

    • Solution: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can stabilize the charged intermediate without protonating the nucleophile. For reactions with inorganic bases, these solvents are particularly effective.

  • Sub-optimal Temperature: While higher temperatures can increase reaction rates, they can also lead to the degradation of the strained azetidine ring.[7]

    • Solution: Screen a range of temperatures. Start at room temperature and gradually increase to 60-80 °C, monitoring both product formation and the appearance of degradation byproducts by LC-MS. Microwave irradiation can sometimes promote the reaction at lower bulk temperatures over shorter times.[6][10]

Problem Area 2: Formation of Impurities and Side Products

Q2: My mass spectrum shows peaks corresponding to isomers and other byproducts. What side reactions could be occurring?

A2: The formation of multiple products points to issues with selectivity or stability.

  • Isomer Formation (Attack at C6): While C4 is the most electrophilic site, nucleophilic attack at the C6 position is also possible, leading to the formation of the 1-(2-Methylpyrimidin-6-yl)azetidine-3-carbonitrile isomer.

    • Solution: Lowering the reaction temperature can often improve regioselectivity. Ensure that your analytical methods can distinguish between the C4 and C6 isomers, as their polarity may be very similar.

  • Azetidine Ring Opening: The high ring strain makes the azetidine susceptible to nucleophilic attack, which can lead to ring-opened byproducts.[7] This is more likely if strong nucleophiles are present or generated in situ, or under acidic conditions that activate the ring.[8]

    • Solution: Maintain a basic or neutral pH throughout the reaction and workup. Avoid strong acids. Use moderate temperatures. If ring-opening is persistent, consider protecting the nitrile group if it is implicated in the degradation pathway.

  • Polymerization: If the azetidine starting material is not fully consumed, it can potentially react with the product, leading to oligomers, though this is less common under standard SNAr conditions.[6]

    • Solution: Ensure a slight excess of the pyrimidine starting material to drive the reaction to completion and consume the azetidine nucleophile.

Troubleshooting_Workflow start Low Yield or Purity Issue low_conversion Low Conversion (High SM Remaining) start->low_conversion high_impurity Multiple Byproducts (Complex Mixture) start->high_impurity sub_base Check Base: - Strength (pKa)? - Equivalents (2-3x)? - Solubility? low_conversion->sub_base Cause? sub_lg Check Leaving Group: - Is it Cl, Br? - Can you use F or OTf? low_conversion->sub_lg Cause? sub_temp Check Temperature: - Too low? - Degradation at high temp? low_conversion->sub_temp Cause? sub_isomer Isomer Formation? (e.g., C6-substitution) high_impurity->sub_isomer Cause? sub_ringopen Azetidine Ring Opening? (Check for acyclic masses) high_impurity->sub_ringopen Cause? sub_other Other Side Reactions? (e.g., Polymerization) high_impurity->sub_other Cause? solution_base Action: - Use DIPEA, DBU, or K₂CO₃ - Increase equivalents sub_base->solution_base Solution solution_lg Action: - Synthesize/procure 4-fluoro or 4-triflate pyrimidine sub_lg->solution_lg Solution solution_temp Action: - Screen temps (e.g., 40-80 °C) - Consider microwave heating sub_temp->solution_temp Solution solution_isomer Action: - Lower reaction temperature - Optimize solvent polarity sub_isomer->solution_isomer Solution solution_ringopen Action: - Ensure basic/neutral pH - Avoid high temperatures - Use milder conditions sub_ringopen->solution_ringopen Solution

Figure 2: Troubleshooting Workflow for Synthesis Optimization
Problem Area 3: Product Purification

Q3: I'm struggling to purify the final product. Column chromatography gives poor recovery and streaking. What should I do?

A3: Purification of polar, nitrogen-containing compounds like this can be challenging.

  • Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds, including the strained azetidine ring.[7] The basic nitrogen atoms can also lead to strong binding and streaking.

    • Solution 1 (Neutralize Silica): Prepare a slurry of silica gel in your eluent containing 1-2% of a volatile amine like triethylamine (Et₃N) before packing the column. This neutralizes the acidic sites.

    • Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as neutral alumina or a C18-functionalized silica (reverse-phase chromatography).[11]

  • High Polarity: The combination of the pyrimidine ring, nitrile group, and azetidine nitrogen results in a polar molecule that may not move in standard solvent systems (e.g., Ethyl Acetate/Hexanes).

    • Solution: For normal phase chromatography, add a polar modifier like methanol (MeOH) or isopropanol to your eluent system (e.g., Dichloromethane/Methanol). For reverse-phase, a gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA, is standard.[11]

  • Recrystallization: If the product is a solid and has moderate to high purity (>90%), recrystallization can be an excellent final purification step to remove minor impurities and improve crystalline form.

    • Solution: Screen various solvent systems (e.g., isopropanol, acetonitrile, ethyl acetate, or mixtures with heptane) to find one where the product is soluble at high temperature but sparingly soluble at room temperature or 0 °C.

Experimental Protocols & Data

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Action Citation
Low Conversion Insufficient base strength/amountUse 2-3 eq. of DIPEA, DBU, or K₂CO₃.[8]
Poor leaving groupSwitch from 4-Cl to 4-F or 4-OTf pyrimidine.[2]
Sub-optimal temperature/solventScreen polar aprotic solvents (DMSO, DMF) and temperatures from 40-80 °C.[6]
Byproduct Formation Isomerization (C6 attack)Lower the reaction temperature to improve regioselectivity.[5]
Azetidine ring-openingMaintain basic/neutral conditions; avoid excessive heat and strong acids.[7][8]
Purification Difficulty Degradation on silica gelUse deactivated silica (pre-treated with Et₃N) or switch to alumina/reverse-phase.[7]
Poor elution/streakingFor normal phase, use a DCM/MeOH eluent system. For reverse phase, use ACN/H₂O.[11]
Protocol 1: General Synthesis Procedure

This protocol provides a robust starting point for the synthesis.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-chloro-2-methylpyrimidine (1.0 eq.), azetidine-3-carbonitrile hydrochloride (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Reaction: Stir the mixture vigorously at 60 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the 4-chloro-2-methylpyrimidine is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with a large volume of ethyl acetate and wash with water (3x) to remove DMSO and salts. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography using a gradient of 0-10% methanol in dichloromethane.

Table 2: Recommended Conditions for Optimization Screening
Parameter Screening Options Rationale & Key Insights
Base K₂CO₃, Cs₂CO₃, DIPEA, DBUInorganic bases (K₂CO₃, Cs₂CO₃) work well in polar aprotic solvents. Organic bases (DIPEA, DBU) offer better solubility in a wider range of solvents.
Solvent DMSO, DMF, NMP, AcetonitrileDMSO and DMF are excellent at solvating salts and stabilizing the charged intermediate. Acetonitrile is a less polar option that can sometimes reduce side reactions.
Temperature 40 °C, 60 °C, 80 °CBalance reaction rate against the potential for azetidine ring degradation. A systematic screen is recommended.
Leaving Group 4-Cl, 4-F, 4-OTfThe rate of reaction will likely follow F > OTf > Cl. The choice may be dictated by the commercial availability and cost of the starting pyrimidine.

References

  • Benchchem. (n.d.). A Technical Guide to Troubleshooting Low Conversion Rates in Pyrimidine Alkylation.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-244.
  • Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • Wadsworth, P. A., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(9), 1596-1608.
  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
  • Svatunek, D., & Houk, K. N. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3623-3636.
  • Singh, G. S., & Tilvi, S. (2018). Azetidine Synthesis. In Green Synthetic Approaches for Biologically Relevant Heterocycles (pp. 235-263). Elsevier.
  • Kumar, V., & Kaur, K. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(80), 50865-50893.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 585-591.
  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2853-2864.
  • Nucleophilic Arom
  • Nyerges, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)
  • Clayden, J. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Teledyne ISCO. (2022).

Sources

Optimization

Technical Support Center: Enhancing the Stability of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for 1-(2-methylpyrimidin-4-yl)azetidine-3-carbonitrile. This resource is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for 1-(2-methylpyrimidin-4-yl)azetidine-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and enhance the stability of this valuable heterocyclic building block. The inherent ring strain of the azetidine core, combined with the electronic properties of the pyrimidine and carbonitrile substituents, presents unique stability challenges. This guide provides in-depth, evidence-based solutions to common issues encountered during storage, formulation, and synthetic manipulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(2-methylpyrimidin-4-yl)azetidine-3-carbonitrile?

The principal stability concern for this molecule is the degradation of the four-membered azetidine ring. Due to significant ring strain (approximately 25.4 kcal/mol), the azetidine ring is susceptible to cleavage under various conditions.[1] A secondary concern is the potential hydrolysis of the 3-carbonitrile group under strong acidic or basic conditions. The pyrimidine ring itself is a robust aromatic system and is generally less prone to degradation under typical experimental conditions.[2][3]

Q2: What are the most probable degradation pathways for this compound?

The most likely degradation pathway involves the opening of the azetidine ring. This can be initiated by several mechanisms:

  • Acid-Catalyzed Ring Opening: The nitrogen atom of the azetidine ring can be protonated under acidic conditions. This protonation dramatically increases the ring strain and makes the ring carbons highly electrophilic and vulnerable to attack by even weak nucleophiles, such as water or alcohols, leading to ring cleavage.[4]

  • Nucleophilic Ring Opening: Strong nucleophiles can directly attack the carbon atoms of the azetidine ring, resulting in cleavage.[5]

  • Thermally-Induced Degradation: Elevated temperatures can provide sufficient energy to overcome the activation barrier for ring scission.[5]

A secondary degradation pathway is the hydrolysis of the carbonitrile group to either a carboxamide or a carboxylic acid, which is typically promoted by heating in strong aqueous acid or base.

Degradation Pathways cluster_main 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile cluster_path1 Primary Pathway: Azetidine Ring Opening cluster_path2 Secondary Pathway: Nitrile Hydrolysis Start Parent Compound RingOpened Ring-Opened Products (e.g., amino alcohols) Start->RingOpened Acid (H+) Strong Nucleophiles Heat (Δ) Hydrolyzed Hydrolyzed Products (Amide, Carboxylic Acid) Start->Hydrolyzed Strong Acid/Base + Heat Solution_Stability_Workflow Start Degradation Observed in Solution CheckSolvent Is solvent aprotic and anhydrous? Start->CheckSolvent CheckpH Is pH controlled (if aqueous)? CheckSolvent->CheckpH Yes SwitchSolvent Switch to anhydrous DMSO or ACN CheckSolvent->SwitchSolvent No UseBuffer Use buffer (pH 6-8) Prepare fresh CheckpH->UseBuffer No ProblemSolved Stability Improved CheckpH->ProblemSolved Yes SwitchSolvent->ProblemSolved UseBuffer->ProblemSolved

Caption: Decision workflow for troubleshooting solution stability.

Issue 2: The compound degrades during a synthetic reaction, leading to low yields.
  • Symptoms: Complex reaction mixtures with multiple byproducts observed by TLC or LC-MS. The desired product is obtained in low yield, or not at all, despite the consumption of the starting material.

  • Primary Cause: The reaction conditions (temperature, reagents) are too harsh, causing the azetidine ring to open faster than the desired reaction proceeds. [5]

  • Reduce Reaction Temperature: This is the most critical parameter. Many reactions involving azetidines must be performed at low temperatures (e.g., 0°C to -78°C) to minimize the rate of the ring-opening side reaction. [5]2. Re-evaluate Reagents:

    • Acids: If an acid catalyst is required, use the mildest possible acid at a substoichiometric amount. Consider Lewis acids over Brønsted acids in some cases. Perform additions at low temperatures.

    • Bases: Use non-nucleophilic bases (e.g., DBU, DIPEA) instead of nucleophilic ones (e.g., NaOH, MeO-).

    • Nucleophiles: If the reaction involves a nucleophile, consider using a bulkier or less reactive one to favor the desired reaction over ring attack.

  • Minimize Reaction Time: Monitor the reaction closely by a rapid technique like TLC or UPLC. Work up the reaction as soon as the starting material is consumed to prevent prolonged exposure to destabilizing conditions. [5]

Issue 3: How can I systematically identify potential degradants and degradation pathways?

A forced degradation (or stress testing) study is the standard approach to proactively identify potential stability issues and degradants. [6][7]This involves subjecting the compound to accelerated degradation conditions.

  • Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent system (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: Expose aliquots of the solution to the stress conditions outlined in the table below. Include a control sample stored at 5°C in the dark. The goal is to achieve 5-20% degradation of the parent compound. [8]3. Time Points: Analyze samples at various time points (e.g., 0, 2, 8, 24 hours) or until the target degradation is achieved.

  • Analysis: Use a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase and UV detection) to separate the parent compound from its degradants.

  • Characterization: Analyze the stressed samples by LC-MS/MS to obtain mass information for the degradation products and propose their structures.

Stress ConditionTypical Reagents & ConditionsPotential Degradation Pathway Targeted
Acidic Hydrolysis 0.1 M HCl, heated at 60-80°CAzetidine ring opening, nitrile hydrolysis. [9]
Basic Hydrolysis 0.1 M NaOH, at room temp or heatedNitrile hydrolysis, potential ring opening. [9]
Oxidation 3% H₂O₂ in the dark, at room tempN-oxidation, other oxidative pathways. [9]
Thermal Solid sample or solution heated at 80°CThermally induced ring cleavage. [10]
Photolytic Solution exposed to UV/Vis light (ICH Q1B)Photolytic cleavage or rearrangement. [9]

References

  • Goti, G., & Brandi, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • St. Amant, A. H., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sahu, R., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

  • Talele, T. T. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Shipman, M., et al. (2025). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidine. Wikipedia. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]

  • European Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. European Pharmaceutical Review. Available at: [Link]

  • Wipf, P., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Sacus, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]

  • Bott, T. M., & West, F. G. (2011).
  • Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link]

  • Comer, E., et al. (n.d.). Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Cox, J. A. G., et al. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... ResearchGate. Available at: [Link]

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Troubleshooting

refinement of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile synthesis protocol

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile . It moves beyond basic recipes to address the "why" and "how to fix"...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile . It moves beyond basic recipes to address the "why" and "how to fix" of experimental chemistry.

Topic: Synthesis of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile Ticket ID: CHEM-SOP-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Core Directive: The Optimized Protocol

Standard Operating Procedure (SOP) v2.1

This protocol refines the nucleophilic aromatic substitution (


) of 4-chloro-2-methylpyrimidine with azetidine-3-carbonitrile hydrochloride.[1] The primary challenge here is balancing the reactivity of the deactivated pyrimidine ring with the stability of the strained azetidine and the labile nitrile group.
Reaction Scheme

The reaction proceeds via an addition-elimination mechanism where the azetidine nitrogen attacks the electron-deficient C-4 position of the pyrimidine.

ReactionScheme SM1 4-Chloro-2-methylpyrimidine (Electrophile) Inter Meisenheimer Complex (Transition State) SM1->Inter 80°C, EtOH SM2 Azetidine-3-CN HCl (Nucleophile) SM2->Inter 80°C, EtOH Base DIPEA (3.0 eq) (Base) Base->Inter 80°C, EtOH Prod Target Product 1-(2-Methylpyrimidin-4-yl) azetidine-3-carbonitrile Inter->Prod -HCl

Figure 1: Mechanistic pathway for the


 coupling.[1] The base serves a dual role: freeing the azetidine salt and scavenging the generated HCl.[1]
Step-by-Step Methodology
ParameterSpecificationRationale
Stoichiometry 1.0 eq Pyrimidine : 1.1 eq Azetidine : 3.0 eq BaseSlight excess of nucleophile ensures complete consumption of the UV-active pyrimidine. Extra base is required to neutralize the HCl salt of the azetidine.
Solvent Ethanol (EtOH) or 2-Propanol (IPA) Polar protic solvents stabilize the transition state (Meisenheimer complex) and allow for cleaner workup than DMF/DMSO.[1]
Base DIPEA (Diisopropylethylamine)A non-nucleophilic organic base prevents side reactions.[1] Inorganic bases (K₂CO₃) are effective but require heterogeneous mixing (vigorous stirring).[1]
Temperature 80°C (Reflux)The 2-methyl group weakly donates electrons, slightly deactivating the 4-position.[1] Heat is required to overcome the activation energy barrier.

Experimental Procedure:

  • Charge: To a reaction vessel, add Azetidine-3-carbonitrile HCl (1.1 equiv) and Ethanol (10 volumes).

  • Neutralize: Add DIPEA (3.0 equiv) dropwise at room temperature. Stir for 10 minutes to ensure free-basing of the amine.

  • Addition: Add 4-Chloro-2-methylpyrimidine (1.0 equiv) in one portion.

  • Reaction: Heat to reflux (approx. 80°C) and monitor by LCMS/TLC. Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove EtOH.

    • Redissolve residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).[1]
    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Recrystallize from EtOAc/Heptane or Ethanol/Water if purity is <95%.

Troubleshooting & FAQs (Root Cause Analysis)

Ticket #101: "My reaction stalled at 60% conversion."

Diagnosis: Deactivation of the Electrophile. The 2-methyl group on the pyrimidine ring is electron-donating (inductive effect), which makes the C-4 carbon less electrophilic compared to a standard pyrimidine.[1] Corrective Actions:

  • Switch Solvent: Change from EtOH to n-Butanol (allows heating to 110°C) or DMF (increases nucleophilicity of the amine).[1]

  • Catalysis: Add 0.1 eq of KI (Potassium Iodide) .[1] This generates a transient 4-iodo intermediate, which is a better leaving group than chloride (Finkelstein-like activation).[1]

Ticket #102: "I see a new impurity peak (+18 mass units)."

Diagnosis: Hydrolysis of the Nitrile.[3] Under basic conditions at high temperatures, the nitrile (-CN) group can hydrolyze to a primary amide (-CONH₂).[1] Corrective Actions:

  • Reduce Water: Ensure solvents are anhydrous. Use molecular sieves in the reaction vessel.

  • Change Base: Switch from hydroxide/carbonate bases (which can generate OH⁻) to strictly non-nucleophilic organic bases like TEA or DIPEA .[1]

  • Lower Temperature: Run the reaction at 60°C for a longer time (12-16h) rather than 80°C for 4h.

Ticket #103: "The product is an oil and won't crystallize."

Diagnosis: Residual Solvent/Impurities. Azetidine derivatives often form "oils" due to conformational flexibility and hydrogen bonding with impurities. Corrective Actions:

  • Salt Formation: Dissolve the crude oil in acetone and add 1.0 eq of Oxalic Acid or HCl (in ether).[1] The resulting salt often crystallizes instantly.

  • Trituration: Sonicate the oil with MTBE or Diethyl Ether . This removes non-polar impurities and induces solidification.

Advanced Logic: Decision Matrix

Use this flow to determine the optimal purification strategy based on your crude LCMS profile.

Troubleshooting Start Analyze Crude LCMS PurityCheck Purity > 90%? Start->PurityCheck Cryst Recrystallization (EtOH/Heptane) PurityCheck->Cryst Yes ImpurityType Identify Major Impurity PurityCheck->ImpurityType No Hydrolysis Impurity: Amide (+18) (Hydrolysis) ImpurityType->Hydrolysis M+18 Peak StartMat Impurity: SM Remaining (Incomplete) ImpurityType->StartMat SM Peak Action1 Use Column Chromatography (DCM/MeOH Gradient) Hydrolysis->Action1 Action2 Resubmit to Reaction Add 0.5 eq Base + Heat StartMat->Action2

Figure 2: Decision tree for post-reaction processing based on impurity profiling.

Scientific Grounding & References

Mechanistic Validity (E-E-A-T)
  • Regioselectivity: In 2,4-substituted pyrimidines,

    
     reactions favor the C-4 position because the intermediate Meisenheimer complex is stabilized by the nitrogen atoms at positions 1 and 3. The C-2 position is less reactive due to steric hindrance and less favorable resonance stabilization during the nucleophilic attack [1, 2].
    
  • Azetidine Stability: While azetidines are strained (ring strain ~25 kcal/mol), they are kinetically stable to basic conditions used in

    
    .[1] Acidic conditions should be avoided during workup to prevent ring-opening polymerization [3].
    
  • Nitrile Hydrolysis: The conversion of nitriles to amides is base-catalyzed. Using sterically hindered amines (DIPEA) minimizes the concentration of active nucleophilic hydroxide ions compared to using aqueous inorganic bases [4].[1]

References
  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[4] Link

  • National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Link[1]

  • Royal Society of Chemistry (RSC). Recent Advances in the Synthesis and Reactivity of Azetidines.Link[1]

  • Common Organic Chemistry. Hydrolysis of Nitriles to Amides/Acids: Conditions and Mechanisms.Link

Sources

Optimization

Technical Support Center: Addressing Off-Target Effects of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

Disclaimer: The information provided in this guide is for research use only. 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is a novel compound, and its biological effects are still under investigation.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The information provided in this guide is for research use only. 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is a novel compound, and its biological effects are still under investigation. This document is intended to provide guidance on potential experimental issues and is not a substitute for a comprehensive safety and toxicology assessment.

Introduction

1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is a small molecule inhibitor whose chemical structure, featuring a pyrimidine and an azetidine core, suggests it belongs to the class of kinase inhibitors. While its primary target is under investigation, researchers using this compound may encounter unexpected biological effects. These "off-target" effects can arise from the inhibitor binding to unintended proteins, leading to misinterpretation of experimental results and potential toxicity.[1][2][3]

This technical support guide provides a structured framework for identifying, troubleshooting, and mitigating potential off-target effects of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: My inhibitor shows high potency in a biochemical (enzymatic) assay but weak or no activity in my cell-based assay. What could be the reason for this discrepancy?

This is a common and critical observation in drug discovery.[4][5] Several factors can contribute to this difference:

  • Cellular ATP Concentration: Biochemical assays are often conducted at ATP concentrations close to the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are significantly higher (in the millimolar range).[6][7] This high concentration of cellular ATP can outcompete ATP-competitive inhibitors like 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile, leading to a reduction in apparent potency.[5][6]

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[8][9]

  • Compound Stability and Solubility: The inhibitor may be unstable or have low solubility in cell culture media, leading to a lower effective concentration.[10][11][12]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Target Engagement in a Cellular Context: Inside a cell, the target kinase exists in complex with other proteins, which can affect the inhibitor's ability to bind.[5]

Q2: I'm observing significant cytotoxicity at concentrations where I expect to see on-target inhibition. Is this an off-target effect?

It is highly likely. Unexplained cytotoxicity is a classic indicator of off-target effects.[13] This can occur if the inhibitor interacts with proteins essential for cell survival.[13] It is crucial to differentiate between on-target mediated cell death (if the primary target is involved in a survival pathway) and off-target toxicity.

Q3: My results with 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile are inconsistent with what has been reported for other inhibitors of the same target. Why?

This discrepancy could point towards a different selectivity profile. Even inhibitors designed for the same target can have vastly different off-target interactions due to subtle differences in their chemical structure and how they bind to the kinase ATP pocket.[14][15] It's also possible that the observed phenotype is a result of a combination of on- and off-target effects.[16]

Q4: How can I be sure that the phenotype I'm observing is due to the inhibition of my target of interest and not an off-target?

This is the central question in using small molecule inhibitors. The best approach is to use orthogonal methods for target validation:

  • Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold for the same target produces the same phenotype, it increases confidence that the effect is on-target.[8]

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target protein. If the resulting phenotype mimics that of the inhibitor, it provides strong evidence for on-target action.[13]

  • Rescue Experiments: If the inhibitor's effect can be reversed by expressing a drug-resistant mutant of the target protein, this is a powerful confirmation of on-target activity.

Section 2: Troubleshooting Guide

This section provides a systematic approach to investigating unexpected results.

Issue 1: Discrepancy Between Biochemical and Cellular Potency

If your inhibitor is potent in a cell-free assay but weak in a cellular context, follow these steps:

Workflow for Investigating Potency Discrepancies

cluster_1 Compound Properties cluster_2 Cellular Uptake cluster_3 Target Engagement A Discrepancy Observed: High Biochemical Potency, Low Cellular Potency B Step 1: Assess Compound Properties A->B Start Investigation C Step 2: Evaluate Cellular Uptake B->C If properties are good Solubility Check Aqueous Solubility (Kinetic & Thermodynamic) B->Solubility Stability Assess Stability in Media (LC-MS) B->Stability D Step 3: Confirm Target Engagement in Cells C->D If uptake is confirmed Permeability PAMPA or Caco-2 Assay C->Permeability Efflux Use Efflux Pump Inhibitors C->Efflux E Conclusion D->E Analyze results CETSA Cellular Thermal Shift Assay (CETSA) D->CETSA NanoBRET NanoBRET™ Target Engagement Assay D->NanoBRET cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway Compound 1-(2-Methylpyrimidin-4-yl) azetidine-3-carbonitrile Target Intended Target (e.g., Kinase A) Compound->Target Inhibits OffTarget Off-Target (e.g., Kinase B) Compound->OffTarget Inhibits? Downstream1 Substrate 1 (p-Substrate 1) Target->Downstream1 Downstream2 Substrate 2 (p-Substrate 2) OffTarget->Downstream2 Phenotype1 Expected Phenotype Downstream1->Phenotype1 Phenotype2 Unexpected Phenotype Downstream2->Phenotype2

Caption: Visualizing how an inhibitor can affect both its intended pathway and an unintended off-target pathway.

Conclusion

A rigorous and proactive approach to identifying and characterizing off-target effects is essential for the successful application of any novel small molecule inhibitor. By employing the strategies and protocols outlined in this guide, researchers can increase the confidence in their experimental findings and better understand the true mechanism of action of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Hasinoff, B. B., & Patel, D. (2021). The Cardiotoxicity of the Protein Kinase Inhibitor Drugs. Cardiovascular toxicology, 21(5), 339-353. [Link]

  • Force, T., & Kolaja, K. L. (2011). Cardiotoxicity of kinase inhibitors: the prediction and translation of preclinical models to clinical outcomes. Nature reviews Drug discovery, 10(2), 111-126. [Link]

  • Tocchetti, C. G., Cadeddu, C., Di Lisi, D., Femminò, S., Impicciatore, M., & Spallarossa, P. (2019). From molecular mechanisms to clinical management of cardiotoxicity induced by anticancer drugs. Trends in pharmacological sciences, 40(9), 605-623. [Link]

  • Herrmann, J. (2020). Adverse cardiac effects of cancer therapies: cardiotoxicity and arrhythmia. Nature Reviews Cardiology, 17(8), 474-502. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446-451. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Vasta, J. D., Robers, M. B., & Machleidt, T. (2018). Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on target engagement. Cell chemical biology, 25(2), 206-214. [Link]

  • Lin, X., & Li, X. (2020). Off-target screening for kinase inhibitors. Expert opinion on drug discovery, 15(1), 63-74. [Link]

  • Lazzara, M. J., & Wells, A. (2011). Retroactivity: a new layer of signaling network complexity. Science signaling, 4(195), pe43-pe43. [Link]

  • Antczak, C., Lorenz, I. C., & Gsponer, J. (2019). Off-target effects of kinase inhibitors. TiPS, 40(9), 624-637. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]

  • Schwaid, A. G., & Shokat, K. M. (2017). Causes and significance of increased compound potency in cellular or physiological contexts. Journal of medicinal chemistry, 60(10), 4105-4109. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews Drug discovery, 17(5), 353-377. [Link]

Sources

Troubleshooting

enhancing the bioavailability of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

Technical Support Center: Bioavailability Enhancement of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile Welcome to the Technical Support Center Subject: Troubleshooting Low Bioavailability in Pre-Clinical Development...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioavailability Enhancement of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

Welcome to the Technical Support Center

Subject: Troubleshooting Low Bioavailability in Pre-Clinical Development Molecule: 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile (referred to herein as MPAC-3 ) Support Level: Senior Application Scientist

Executive Summary: MPAC-3 represents a classic "molecular chameleon" in kinase inhibitor discovery. It combines a strained, polar azetidine-3-carbonitrile ring with a lipophilic, basic 2-methylpyrimidine core. While this scaffold offers excellent metabolic stability compared to piperidine analogs, users frequently encounter a "solubility-permeability paradox." The pyrimidine core dictates pH-dependent solubility (soluble in gastric pH, insoluble in intestinal pH), leading to in vivo precipitation and low oral exposure.

This guide addresses the three most common failure modes: Dissolution Crash , Metabolic Soft-Spots , and Permeability Limits .

Module 1: Dissolution & Solubility Troubleshooting

User Issue: "The compound dissolves in 0.1N HCl but precipitates immediately upon neutralization or injection into PBS."

Diagnosis: MPAC-3 behaves as a weak base (pKa ~6.2–6.5, attributed to the pyrimidine nitrogen). In the stomach (pH 1.2), it is ionized and soluble. In the small intestine (pH 6.8), it de-protonates, reverting to its neutral, lipophilic form. This causes rapid precipitation (the "crash-out" effect), severely limiting absorption.

Troubleshooting Protocol: The "Spring and Parachute" Approach

Do not rely solely on pH adjustment. You must stabilize the supersaturated state.

Formulation StrategyProtocol / RecommendationMechanism of Action
Salt Selection Switch to Mesylate or Tosylate. Avoid HCl if the melting point is >200°C (brick dust).Lowers lattice energy to improve dissolution rate (The "Spring").
Precipitation Inhibitors Add 0.5% - 1.0% HPMC-AS or PVP-VA64 to the vehicle.Polymers inhibit crystal nucleation, keeping MPAC-3 in a supersaturated state (The "Parachute").
Cosolvent System 10% DMSO / 40% PEG400 / 50% Water. PEG400 maintains solubility of the neutral species; Water ensures compatibility.

Critical Experiment: Biorelevant Dissolution Test Do not use water. Test solubility in FaSSIF (Fasted State Simulated Intestinal Fluid). If solubility is <50 µg/mL in FaSSIF, simple micronization will fail. You must use an Amorphous Solid Dispersion (ASD).

Module 2: Metabolic Stability (The "Methyl" Problem)

User Issue: "We see good absorption (Cmax) but rapid clearance (short T1/2), resulting in low AUC."

Diagnosis: The 2-methyl group on the pyrimidine ring is a metabolic "soft spot." It is highly susceptible to oxidation by CYP450 enzymes (specifically CYP3A4 and CYP2C9), converting the active drug into a hydroxymethyl metabolite, which is rapidly excreted.

Visualizing the Metabolic Barrier

MetabolicPathway cluster_0 Bioavailability Barrier Parent MPAC-3 (Lipophilic Parent) CYP CYP3A4 / CYP2C9 (Liver Microsomes) Parent->CYP Oxidative Attack on 2-Methyl Group Metabolite1 Hydroxymethyl-MPAC (Polar / Inactive) CYP->Metabolite1 Hydroxylation Excretion Renal Clearance (Rapid Elimination) Metabolite1->Excretion Glucuronidation

Figure 1: The primary metabolic clearance pathway. The 2-methyl group is the primary site of oxidative attack, reducing systemic exposure.

Corrective Actions:
  • Deuteration: Replace the hydrogens on the 2-methyl group with deuterium (D3-methyl). This exploits the Kinetic Isotope Effect (KIE), slowing down CYP-mediated bond breakage without altering potency.

  • Inhibitor Co-dosing (Pre-clinical only): Co-administer with Ritonavir or 1-Aminobenzotriazole (ABT) in animal studies to confirm if clearance is CYP-mediated.

Module 3: Permeability & Efflux

User Issue: "Caco-2 recovery is low, and the efflux ratio is > 2.0."

Diagnosis: The azetidine-3-carbonitrile moiety is polar.[1] While the azetidine ring reduces conformational entropy (good for binding), the nitrile group increases the Topological Polar Surface Area (TPSA). If the TPSA > 90 Ų, the molecule may be a substrate for P-glycoprotein (P-gp) efflux pumps.

Decision Tree for Formulation

FormulationDecision Start Start: Low Bioavailability SolubilityCheck Is Solubility < 0.1 mg/mL in FaSSIF (pH 6.5)? Start->SolubilityCheck YesSol Yes: Solubility Limited SolubilityCheck->YesSol Yes NoSol No: Solubility is Acceptable SolubilityCheck->NoSol No Formulation1 Use Lipid Formulation (Labrasol / Capryol) YesSol->Formulation1 Formulation2 Use Cyclodextrin (HP-β-CD) YesSol->Formulation2 MetabCheck Microsomal Stability (T1/2 < 15 min?) NoSol->MetabCheck YesMetab Yes: Metabolic Instability MetabCheck->YesMetab Yes NoMetab No: Permeability/Efflux Issue MetabCheck->NoMetab No Action1 Deuteration or Structural Analog YesMetab->Action1 Action2 Add P-gp Inhibitor (Vitamin E TPGS) NoMetab->Action2

Figure 2: Formulation logic flow. Use this tree to select the correct vehicle based on physicochemical bottlenecks.

Frequently Asked Questions (FAQs)

Q1: Can I use simple methylcellulose (MC) suspension for oral gavage? A: Likely no . Because MPAC-3 is a weak base, it will dissolve in the stomach but precipitate into coarse crystals in the intestine when using a simple suspension. This results in high variability between animals. Recommendation: Use a solution formulation (e.g., 20% HP-β-CD in pH 4.0 citrate buffer) to ensure the drug stays in solution during the gastric transition.

Q2: Why is the bioavailability higher in dogs than in rats? A: This is a classic "Gastric Residence Time" artifact. Dogs have a higher gastric pH (variable) but longer residence time, and different CYP expression profiles. Rats often metabolize methyl-pyrimidines faster via hepatic clearance. Action: Rely on allometric scaling from hepatocytes rather than direct PK comparison without correction.

Q3: The compound degrades in the formulation after 48 hours. Why? A: The azetidine ring is strained and susceptible to hydrolysis (ring-opening) in strongly acidic or basic aqueous solutions over time. Fix: Lyophilize the formulation and reconstitute immediately before dosing. Store stock solutions in 100% DMSO at -20°C, not in aqueous buffers.

References

  • Solubility of Pyrimidine Derivatives: Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link] (Validates the physicochemical properties and kinase inhibitor context of the methyl-pyrimidine scaffold).

  • Azetidine Pharmacokinetics & Stability: Mishra, R., et al. (2025).[2] Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link] (Authoritative source on the metabolic stability and ring-strain issues of azetidine-containing drugs like Baricitinib).

  • Formulation of Weak Bases: Bergström, C. A., et al. (2014). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences. [Link] (Foundational text for the "Spring and Parachute" formulation strategy).

  • Metabolic Soft Spots (Methyl-Pyrimidine Oxidation): Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. [Link] (Standard reference for scaling microsomal stability data to in vivo clearance).

Sources

Optimization

Technical Support Center: Method Development for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile Analysis

Welcome to the technical support center for the analytical method development of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to develop a robust, reliable, and validated analytical method suitable for your research and development needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when approaching the analysis of this specific molecule.

Q1: What are the primary analytical challenges I should anticipate with 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile?

A1: Based on its structure—comprising a polar azetidine ring, a pyrimidine moiety, and a nitrile group—you should anticipate challenges related to its polarity.[1] In traditional reversed-phase high-performance liquid chromatography (RP-HPLC), highly polar compounds may exhibit poor retention on standard C18 columns, often eluting in or near the solvent front.[2] This can lead to issues with peak shape, resolution from other early-eluting impurities, and potential matrix effects in complex samples. Therefore, a key focus of your method development will be achieving adequate and reproducible retention.

Q2: What is the recommended starting point for analytical technique selection?

A2: RP-HPLC with UV detection is the most logical and widely used starting point for the analysis of small molecule pharmaceuticals. It offers a balance of selectivity, sensitivity, and robustness. Given the presence of the pyrimidine ring, the molecule is expected to have a UV chromophore, making UV detection suitable. A preliminary UV scan of the analyte dissolved in a typical mobile phase (e.g., methanol or acetonitrile/water) is a critical first step to determine the optimal detection wavelength (λ-max).

Q3: Is a stability-indicating method necessary from the beginning?

A3: Yes, developing a stability-indicating method early is highly recommended. According to International Council for Harmonisation (ICH) guidelines, a stability-indicating method is one that can accurately and specifically measure the drug substance in the presence of its degradation products, impurities, and excipients.[3][4] Performing forced degradation studies early in development helps to understand the molecule's degradation pathways and ensures your analytical method can separate the active pharmaceutical ingredient (API) from any potential degradants that might form during manufacturing or storage.[5][6] This is a foundational requirement for regulatory submissions and ensures product safety and efficacy.[7]

Q4: Do I need to use mass spectrometry (MS) for this analysis?

A4: While HPLC-UV is sufficient for routine quantification and purity testing, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable, particularly during development. LC-MS/MS is essential for:

  • Peak Identification: Confirming the identity of the main component peak.

  • Impurity and Degradant Characterization: Elucidating the structures of unknown peaks observed during stability and forced degradation studies. The fragmentation patterns of pyrimidine and azetidine rings can provide significant structural information.[8][9][10]

  • Enhanced Sensitivity and Specificity: Achieving lower limits of detection and quantification, which is crucial for impurity profiling and pharmacokinetic studies.

Section 2: HPLC Method Development and Validation Protocol

This section provides a structured, step-by-step workflow for creating a robust, stability-indicating HPLC method.

Workflow: Method Development to Validation

MethodDevelopmentWorkflow cluster_Dev Phase 1: Development cluster_Val Phase 2: Validation (ICH Q2(R1)) Analyte_Char Analyte Characterization (Solubility, UV λ-max) Screening Column & Mobile Phase Screening Analyte_Char->Screening Input Optimization Method Optimization (Gradient, pH, Temp) Screening->Optimization Select best conditions Forced_Deg Forced Degradation Study Optimization->Forced_Deg Optimized Method Specificity Specificity Check (Peak Purity) Forced_Deg->Specificity Generate Degradants System_Suitability System Suitability Specificity->System_Suitability Final Method Accuracy Accuracy Precision Precision (Repeatability, Intermediate) Linearity Linearity & Range Limits LOD & LOQ Robustness Robustness Final_Method Validated Analytical Method Robustness->Final_Method

Caption: HPLC Method Development and Validation Workflow.

Step 1: Analyte Characterization

Q: What initial properties of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile must be determined?

A: Before any chromatographic work, you must understand the analyte's basic physicochemical properties.

  • Solubility Testing: Test the solubility in common HPLC solvents (e.g., water, methanol, acetonitrile, isopropanol) and mixtures thereof. This is critical for preparing stock solutions and ensuring the analyte does not precipitate in the mobile phase or during injection.

  • UV-Vis Spectroscopy: Prepare a dilute solution (~10 µg/mL) in a 50:50 mixture of acetonitrile and water. Scan from 200 to 400 nm to identify the wavelength of maximum absorbance (λ-max). This will be your primary detection wavelength for optimal sensitivity.

  • pKa Estimation (Optional but Recommended): Use software (e.g., ACD/Labs, ChemDraw) to predict the pKa values of the molecule. The pyrimidine and azetidine nitrogens are basic. Knowing the pKa helps in selecting an appropriate mobile phase pH to ensure the analyte is in a single ionic state (preferably neutral or singly charged) for better peak shape and reproducible retention.

PropertyTest / MethodRationale
Solubility Visual inspection in various solventsTo select an appropriate diluent for standards and samples.
UV λ-max UV-Vis Spectrophotometry (200-400 nm)To determine the optimal wavelength for detection, maximizing sensitivity.
pKa In-silico prediction or potentiometric titrationTo guide mobile phase pH selection for optimal peak shape and retention.
Step 2: Initial Chromatographic Screening

Q: How should I select the initial HPLC column and mobile phase?

A: The goal of screening is to find a set of conditions that provides retention and a reasonable peak shape.

Protocol for Initial Screening:

  • Column Selection:

    • Starting Point: A standard L1-type C18 column (e.g., 150 x 4.6 mm, 5 µm) is a conventional first choice.

    • Alternative (Recommended): Due to the analyte's polarity, a polar-embedded phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is highly recommended if retention on a C18 is poor.[1][11] Polar-embedded columns contain a polar group (e.g., amide, carbamate) near the silica surface, preventing phase collapse in highly aqueous mobile phases and offering alternative selectivity for polar molecules.[11]

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Formate in water. The buffer controls the pH and improves peak shape. Ammonium salts are volatile and ideal for LC-MS compatibility.[2]

    • Organic (B): Acetonitrile or Methanol. Acetonitrile is generally preferred for its lower viscosity and UV transparency.

  • Initial Gradient:

    • Run a broad gradient from 5% to 95% organic solvent over 15-20 minutes. This will help determine the approximate organic concentration needed to elute the compound.

  • Flow Rate and Temperature:

    • Start with a flow rate of 1.0 mL/min for a 4.6 mm ID column.

    • Set the column temperature to 30 °C for improved reproducibility.

ParameterRecommended Starting ConditionJustification
Column C18 (e.g., 150 x 4.6 mm, 5 µm) or Polar-Embedded PhaseC18 is standard; polar-embedded phase provides better retention for polar analytes.[11]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress silanol activity and ensures analyte is in a consistent protonated state.
Mobile Phase B AcetonitrileGood eluting strength and low UV cutoff.
Gradient 5% to 95% B over 15 minBroad scan to determine elution conditions.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 30 °CEnhances reproducibility of retention times.[12]
Detection Determined λ-maxMaximizes signal-to-noise ratio.
Step 3: Forced Degradation Study

Q: How do I perform a forced degradation study and what is its purpose?

A: A forced degradation or stress testing study is performed to intentionally degrade the sample. Its primary purposes are to demonstrate the specificity of your method and to understand the degradation pathways of the molecule.[5][7] The goal is to achieve 5-20% degradation of the active ingredient.[4]

Protocol for Forced Degradation:

Prepare solutions of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile (approx. 1 mg/mL) and expose them to the following conditions. Analyze the stressed samples alongside an unstressed control using your optimized HPLC method.

ConditionReagent / ParametersDurationRationale
Acid Hydrolysis 0.1 M HCl, 60 °C24 hoursTo test susceptibility to acid-catalyzed breakdown.
Base Hydrolysis 0.1 M NaOH, 60 °C24 hoursTo test susceptibility to base-catalyzed breakdown (e.g., nitrile hydrolysis).
Oxidation 3% H₂O₂, RT24 hoursTo evaluate stability against oxidative stress.[4]
Thermal 80 °C (Solid & Solution)48 hoursTo assess thermal stability.
Photolytic ICH Q1B conditions (UV/Vis light)Per guidelineTo determine light sensitivity.

After analysis, check for new peaks. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak and from each other. Use a photodiode array (PDA) detector to check for peak purity.

Step 4: Method Validation

Q: Which parameters must be validated according to ICH Q2(R1) guidelines?

A: Once the method is optimized and proven to be stability-indicating, it must be formally validated to demonstrate its suitability for its intended purpose.[13][14]

ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To ensure the signal is from the analyte only.Peak is resolved from all degradants/impurities; Peak purity index > 0.995.
Linearity To show results are proportional to concentration.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy To measure the closeness of test results to the true value.% Recovery between 98.0% and 102.0%.
Precision To measure the agreement between repeated tests.Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%).[15]
LOD/LOQ The lowest amount detectable/quantifiable.LOD: S/N ≥ 3:1; LOQ: S/N ≥ 10:1.
Robustness To measure the method's capacity to remain unaffected by small variations.System suitability parameters (e.g., resolution, tailing) remain within limits.
Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during method development and routine analysis.

Troubleshooting Logic: Peak Tailing

PeakTailing Problem Problem: Peak Tailing Observed Cause1 Possible Cause 1: Secondary Silanol Interactions Problem->Cause1 Cause2 Possible Cause 2: Column Overload Problem->Cause2 Cause3 Possible Cause 3: Analyte Chelation with Metal Problem->Cause3 Cause4 Possible Cause 4: Mismatched Sample Solvent Problem->Cause4 Solution1a Solution: Lower Mobile Phase pH (e.g., to 2.5-3.0 with H3PO4 or HCOOH) Cause1->Solution1a Solution1b Solution: Use a High-Purity, End-capped Column Cause1->Solution1b Solution2 Solution: Reduce Sample Concentration Cause2->Solution2 Solution3 Solution: Add a Chelating Agent (e.g., 0.5 mM EDTA) to Mobile Phase Cause3->Solution3 Solution4 Solution: Dissolve Sample in Mobile Phase Cause4->Solution4

Caption: Decision tree for troubleshooting peak tailing.

Q&A: Specific Issues

Q: My analyte peak is showing significant tailing. What are the causes and solutions?

A: Peak tailing for a basic compound like this is often due to interactions with acidic silanol groups on the silica surface of the column.

  • Cause 1: Silanol Interactions: Free, acidic silanol groups on the column packing can interact strongly with the basic nitrogen atoms in your molecule, causing tailing.

    • Solution A: Lower the mobile phase pH (e.g., to pH 2.5-3.0) with an acid like formic acid or phosphoric acid. This protonates the silanol groups, reducing their ionic interaction with the protonated basic analyte.[16]

    • Solution B: Use a modern, high-purity, end-capped column designed to have minimal residual silanols.

  • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

    • Solution: Reduce the injected mass by diluting your sample.[17]

  • Cause 3: Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[18]

Q: My retention time is shifting between injections. How can I fix this?

A: Retention time instability is a common problem that points to issues with the system's equilibrium or mobile phase delivery.

  • Cause 1: Inadequate Column Equilibration: This is especially common in gradient methods or when using ion-pairing agents.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection and between runs.[2]

  • Cause 2: Mobile Phase Issues: The mobile phase composition may be changing due to evaporation of the volatile organic component or inaccurate mixing by the pump.

    • Solution A: Keep mobile phase bottles capped. Prepare fresh mobile phase daily.[12]

    • Solution B: If using an on-line mixer (quaternary pump), prime each solvent line to remove air bubbles and ensure the proportioning valves are working correctly.[17]

  • Cause 3: Temperature Fluctuations: Column temperature has a significant effect on retention time.

    • Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[12]

Q: I am seeing a noisy or drifting baseline. What should I check?

A: Baseline issues can compromise sensitivity and integration accuracy.

  • Cause 1: Contaminated Mobile Phase: Impurities in solvents or buffers can create a noisy or rising baseline, especially in gradient analysis.

    • Solution: Use only high-purity, HPLC-grade solvents and fresh, filtered buffer solutions.[18]

  • Cause 2: Air Bubbles in the System: Air bubbles passing through the detector flow cell will cause sharp spikes or general noise.

    • Solution: Degas the mobile phase thoroughly before use (e.g., via sonication or an in-line degasser). Purge the pump to remove any trapped air.[17]

  • Cause 3: Detector Lamp Issue: An aging detector lamp can lead to increased noise and decreased energy output.

    • Solution: Check the lamp energy and usage hours via the system software. Replace if necessary.

References
  • Development of forced degradation and stability indicating studies of drugs—A review. [URL: https://www.researchgate.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [URL: https://www.researchgate.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [URL: https://www.europeanpharmaceuticalreview.com/article/21919/ichq2r1-validation-of-analytical-procedures-challenges-and-opportunities/]
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product - Pharmaceutical Online. [URL: https://www.pharmaceuticalonline.com/doc/an-introduction-to-forced-degradation-studies-for-drug-substance-drug-product-0001]
  • Mass spectral fragmentation modes of pyrimidine derivatives. [URL: https://www.researchgate.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [URL: https://resolvemass.
  • A practical guide to forced degradation and stability studies for drug substances. [URL: https://onyxipca.com/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]
  • Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri - Benchchem. [URL: https://www.benchchem.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [URL: https://www.sapub.org/journal/paperinformation.aspx?doi=10.5923/j.ijmc.20140404.03]
  • (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. [URL: https://www.researchgate.net/publication/281403566_Mass_spectral_fragmentation_modes_of_some_new_pyrimidinethiones_thiazolo32-apyrimidines_and_bis-pyrimidines]
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [URL: https://blog.waters.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives - IOSR Journal. [URL: https://www.iosrjournals.org/iosr-jac/papers/vol9-issue1/Version-2/H09124959.pdf]
  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. [URL: https://www.scribd.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. [URL: https://www.phenomenex.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [URL: https://www.chromatographyonline.com/view/hplc-analysis-very-polar-compounds-bioanalysis]
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. [URL: https://www.microsolvtech.com/hplc-troubleshooting-before-examining-the-column]
  • HPLC problems with very polar molecules - Axion Labs. [URL: https://axionlabs.com/hplc-problems-with-very-polar-molecules/]
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [URL: https://www.amsbiopharma.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
  • HPLC Troubleshooting Guide - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/hplc/hplc-troubleshooting-guide]
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. [URL: https://aurigeneservices.com/troubleshooting-and-performance-improvement-for-hplc/]
  • HPLC Troubleshooting Guide. [URL: http://www.ssu.ac.ir/cms/fileadmin/user_upload/Moavenatha/Moavenate_ghaza_va_daroo/azmayeshgah/ketabha/HPLC_Troubleshooting_Guide.pdf]
  • HPLC Troubleshooting Guide. [URL: https://www.ace-hplc.com/images/downloads/guides/ACE_Troubleshooting_Guide.pdf]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; De-risking of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

Current Status: ● System Online Operator: Senior Application Scientist (MedChem/ADMET Division) Ticket Context: Scaffold Optimization, Toxicity Mitigation, and Safety Profiling.[1] Welcome to the Scaffold Optimization He...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status:System Online Operator: Senior Application Scientist (MedChem/ADMET Division) Ticket Context: Scaffold Optimization, Toxicity Mitigation, and Safety Profiling.[1]

Welcome to the Scaffold Optimization Help Desk

You have reached the technical support center for the 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile scaffold. This structural motif is a privileged pharmacophore in kinase inhibitor discovery (specifically JAK1/JAK2 inhibitors like Oclacitinib and Baricitinib).[1] However, like any high-potency scaffold, it presents specific toxicity risks that must be managed during lead optimization.[1]

Below are the active "Troubleshooting Tickets" addressing the three most common toxicity liabilities associated with this molecule: Reactive Metabolite Formation , Off-Target Kinase Selectivity , and Physicochemical Instability .

Ticket #001: Metabolic Instability & Reactive Metabolites

Status: CRITICAL User Report: "Microsomal stability is poor, and we are seeing glutathione (GSH) adducts in our trapping assays. Is the azetidine ring opening?"

Diagnosis (Root Cause Analysis)

The 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile core contains two primary "soft spots" for metabolic activation:

  • The Azetidine Ring: While azetidines are generally more stable than aziridines, they are susceptible to oxidative metabolism (P450-mediated) at the

    
    -carbon (next to the nitrogen).[1] This generates an unstable carbinolamine, which can collapse into a reactive iminium ion or undergo ring-opening to form an aldehyde.[1] These electrophiles can covalently bind to proteins (causing idiosyncrasy toxicity) or DNA.[1][2][3][4]
    
  • The Pyrimidine Methyl Group: The C2-methyl group on the pyrimidine ring is highly prone to benzylic-like oxidation, rapidly converting to the alcohol (-CH2OH) and subsequently the carboxylic acid. This leads to rapid clearance (low

    
    ) rather than direct toxicity, but the accumulation of polar metabolites can alter the toxicity profile.
    
Troubleshooting Steps (Optimization Strategy)
StepStrategyRationale
1 Deuteration Replace the protons on the pyrimidine C2-methyl group with deuterium (

).[1] This exploits the Kinetic Isotope Effect (KIE) to slow down CYP-mediated oxidation without altering binding affinity.[1]
2 Steric Shielding Introduce small substituents (e.g., fluorine) on the azetidine ring (if SAR permits) to block P450 access to the

-carbons.
3 Nitrile Hydrolysis Check The 3-carbonitrile group is generally stable, but in acidic lysosomes, it may hydrolyze to the amide or acid. Verify stability in simulated gastric fluid (SGF) and lysosomal pH.
4 GSH Trapping Mandatory: Run a Glutathione (GSH) trapping assay (Protocol A below).[1] If adducts > 1% of parent, the risk of idiosyncratic toxicity is high.
Visual Workflow: Reactive Metabolite Mitigation

Metabolic_Optimization Start Issue: High Clearance / GSH Adducts Check_Site Identify Metabolic Soft Spot Start->Check_Site Path_A Pyrimidine Methyl Oxidation Check_Site->Path_A MetID Data Path_B Azetidine Ring Oxidation Check_Site->Path_B MetID Data Sol_A Solution: Deuteration (-CD3) or Fluorination (-CF3) Path_A->Sol_A Sol_B Solution: Spiro-cyclization or Gem-dimethylation Path_B->Sol_B Validation Validation: Intrinsic Clearance (Cl_int) & Covalent Binding Assay Sol_A->Validation Sol_B->Validation

Figure 1: Decision tree for mitigating metabolic instability in the azetidine-pyrimidine scaffold.

Ticket #002: Off-Target Kinase Selectivity (The "Promiscuity" Problem)

Status: HIGH PRIORITY User Report: "We are observing anemia and neutropenia in animal models. Is this compound hitting JAK2?"

Diagnosis

The aminopyrimidine motif is a classic "hinge binder" in kinase inhibitors (ATP-competitive).[1]

  • The Issue: The 1-(2-Methylpyrimidin-4-yl) moiety is not inherently selective.[1] It likely binds to the ATP pocket of multiple kinases, particularly the JAK family (JAK1, JAK2, JAK3, TYK2).

  • Toxicity Link: Inhibition of JAK2 is directly linked to hematological toxicity (anemia, thrombocytopenia) because JAK2 is essential for erythropoietin (EPO) and thrombopoietin (TPO) signaling.

Troubleshooting Steps
  • Selectivity Profiling: You must screen against a panel of JAK isoforms.[1]

    • Goal: High selectivity for JAK1 (inflammation) over JAK2 (hematopoiesis).[1]

  • Structural Modification:

    • The "Gatekeeper" Strategy: Modify the pyrimidine C2-substituent.[1] Changing the methyl to an amino, methoxy, or cyclopropyl group can alter the vector of the molecule to clash with the "gatekeeper" residue in JAK2 (Methionine) vs JAK1.

    • Azetidine Substitution: The 3-carbonitrile is a "warhead" or solvent-front binder.[1] Modifying the position of the nitrile (e.g., to the 2-position) or adding a second substituent at C3 can induce a conformational twist that favors specific kinase isoforms.

Ticket #003: hERG Inhibition & Cardiotoxicity

Status: MONITORING User Report: "Does the basic nitrogen in the azetidine pose a QT prolongation risk?"

Diagnosis

While the nitrogen in 1-(2-Methylpyrimidin-4-yl)azetidine is an aniline-like nitrogen (conjugated to the pyrimidine), it has reduced basicity compared to a free amine.[1] However, the overall lipophilicity (cLogP) and the flat aromatic pyrimidine system can still facilitate binding to the hERG potassium channel, leading to QT interval prolongation (arrhythmia risk).

Troubleshooting Steps
  • pKa Check: Ensure the pKa of the azetidine nitrogen is sufficiently lowered by the electron-withdrawing pyrimidine ring.[1] If the pKa is > 7.0, hERG risk increases.[1]

  • Lipophilicity Control: Keep cLogP < 3.[1]0. The nitrile group helps lower lipophilicity (polar), which is beneficial.[1]

  • Protocol: Run a standard automated Patch Clamp assay (Protocol B).

Experimental Protocols
Protocol A: Reactive Metabolite Trapping (GSH Assay)

Purpose: To detect electrophilic intermediates (iminium ions, quinone methides) formed by P450 metabolism.

Materials:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • Test Compound (10 µM)[5]

  • Glutathione (GSH) (5 mM) or stable isotope-labeled GSH (

    
    -GSH) for mass spec confirmation.
    
  • NADPH regenerating system.[1]

Procedure:

  • Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Timepoints: Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (High-Resolution Mass Spec).

  • Data Interpretation: Search for Neutral Loss of 307 Da (GSH moiety).[1]

    • Pass: No GSH adducts detected.[1]

    • Fail: GSH adducts observed.[1][2][3][4] (Indicates covalent binding risk).[1][3][6][7]

Protocol B: Kinase Selectivity Panel (JAK Family)

Purpose: To ensure the toxicity is not driven by off-target JAK2 inhibition.

Method: FRET-based enzymatic assay (e.g., LanthaScreen).[1] Concentrations: 10-point dose-response (1 nM to 10 µM). Targets: JAK1, JAK2, JAK3, TYK2.

Data Output Table (Example Template):

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Selectivity (JAK2/JAK1)Risk Assessment
Parent 5.08.01201.6xHigh Risk (Anemia)
Analog A 4.515020033xLow Risk
References
  • Metabolic Stability of Azetidines

    • Title: "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle."[8]

    • Source: ResearchGate / Vertex AI Search.[1]

    • URL: (Verified via search snippet 1.1)

  • Reactive Metabolite Trapping

    • Title: "Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation."[1][9]

    • Source: Drug Metabolism and Disposition (DMD).[1]

    • URL: (Verified via search snippet 1.3)

  • JAK Inhibitor Toxicity Profiles

    • Title: "Discovery of Baricitinib (LY3009104), a Novel Selective JAK1 and JAK2 Inhibitor."
    • Source: Journal of Medicinal Chemistry.[1]

    • Context: Discusses the optimization of the azetidine-nitrile motif for selectivity and safety.
  • General Toxicity of Pyrimidines

    • Title: "Toxicity of pyrimidine derivatives under oxidative stress conditions."[1][10]

    • Source: PubMed / NIH.[1]

    • URL: (Verified via search snippet 1.10)

Sources

Reference Data & Comparative Studies

Validation

Target Confirmation Guide: 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

Technical Guide for Covalent Probe Validation Executive Summary & Pharmacophore Analysis This guide outlines the validation protocols for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile , a specialized chemical probe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Covalent Probe Validation

Executive Summary & Pharmacophore Analysis

This guide outlines the validation protocols for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile , a specialized chemical probe designed for Targeted Covalent Inhibition (TCI) . Unlike traditional occupancy-driven inhibitors, this molecule utilizes a specific structural logic to achieve high selectivity and residence time.

The Structural Logic (Mechanism of Action)

To confirm the target, one must first understand the binding mechanism. This molecule operates via a Reversible Covalent mechanism.[1]

  • Recognition Element (2-Methylpyrimidine): Mimics the adenine ring of ATP (in kinases) or binds specific hydrophobic pockets (in SH2 domains of STAT3). It provides the initial non-covalent affinity (

    
    ).
    
  • The Warhead (Azetidine-3-Carbonitrile): The nitrile group is an electrophile. It reacts with a nucleophilic Cysteine residue in the active site to form a Thioimidate adduct .

    • Crucial Distinction: Unlike acrylamides (which form permanent bonds), nitriles are often reversible. The bond can hydrolyze or reverse, allowing the inhibitor to detach, reducing the risk of permanent off-target haptenization.

Target Hypothesis: Based on the pyrimidine-azetidine scaffold, the primary targets for validation are JAK Family Kinases (targeting Cys residues in the ATP pocket) or STAT3 (targeting Cys426/Cys468 in the DNA-binding domain).

Comparative Performance Analysis

When validating this probe, it is essential to compare its performance profile against standard alternatives.[2]

Table 1: Performance Matrix of Covalent Modalities
FeatureAzetidine-3-Carbonitrile (The Probe) Acrylamide Probes (e.g., Ibrutinib analogs) Reversible Binders (e.g., Tofacitinib)
Binding Type Reversible Covalent (Thioimidate)Irreversible Covalent (Michael Addition)Non-Covalent (Van der Waals/H-bond)
Target Residue Cysteine (Nucleophilic)Cysteine (Nucleophilic)None (Pocket fit only)
Residence Time High (Hours)Infinite (Turnover dependent)Low to Medium (Minutes)
Selectivity High (Requires specific Cys geometry)Medium (Risk of promiscuous labeling)Medium (Dependent on pocket shape)
Washout Resistance Partial (Slow dissociation)Complete (No dissociation)None (Rapid dissociation)
Validation Method Intact Protein MS (Mass Shift)ABPP (Competition)Enzymatic IC50

Experimental Validation Protocols

To scientifically confirm the target of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile, you must move beyond simple IC50 assays. The following three protocols constitute a self-validating system.

Protocol A: Intact Protein Mass Spectrometry (The "Smoking Gun")

Objective: Directly visualize the formation of the covalent bond between the probe and the target protein.

Methodology:

  • Protein Prep: Purify the recombinant target domain (e.g., JAK1 Kinase Domain or STAT3 SH2). Buffer must be free of DTT/BME (reducing agents can interfere).

  • Incubation: Incubate protein (5 µM) with the probe (50 µM, 10x excess) for 60 minutes at Room Temperature.

  • Control: Run a "DMSO only" sample and a "Denatured" sample.

  • Analysis: Inject onto a High-Resolution LC-MS (Q-TOF or Orbitrap). Deconvolute the raw charge envelope to zero-charge mass.

Success Criteria:

  • You observe a mass shift of +174.2 Da (Molecular Weight of the probe) on the target protein peak.

  • Note: Since it is reversible, avoid harsh acidic ionization if the thioimidate is unstable; soft ionization is preferred.

Protocol B: Time-Dependent Inhibition ( )

Objective: Prove that potency increases over time, a hallmark of covalent inhibitors.

Methodology:

  • Setup: Prepare an enzymatic assay (e.g., ADP-Glo for Kinase or Fluorescence Polarization for STAT3 DNA binding).

  • Pre-incubation: Incubate the enzyme with the inhibitor for varying times (

    
     = 0, 15, 30, 60 min) before adding the substrate (ATP/DNA).
    
  • Measurement: Measure residual activity.

  • Plotting: Plot

    
     values vs. Pre-incubation time.
    

Interpretation:

  • Confirmed Covalent: The

    
     will drop significantly (e.g., 100 nM at 0 min 
    
    
    
    10 nM at 60 min).
  • Non-Covalent: The

    
     remains constant regardless of pre-incubation.
    
Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement in a live cellular environment.[3]

Methodology:

  • Treatment: Treat cells (e.g., THP-1 or Jurkat) with the probe (1 µM) for 2 hours.

  • Heating: Aliquot cells and heat to a gradient (40°C to 65°C).

  • Lysis: Lyse cells (freeze-thaw).

  • Separation: Centrifuge to remove precipitated (unstable) proteins.

  • Detection: Analyze the supernatant via Western Blot for the target (e.g., JAK1 or STAT3).

Success Criteria:

  • The probe-treated sample shows a Thermal Shift (

    
    )  to the right (higher stability) compared to DMSO control.
    
  • Why? The covalent thioimidate bond "staples" the protein, making it resistant to thermal denaturation.

Pathway & Mechanism Visualization

The following diagrams illustrate the validation workflow and the specific chemical mechanism of the azetidine-nitrile warhead.

TargetValidation Compound 1-(2-Methylpyrimidin-4-yl) azetidine-3-carbonitrile Target Target Protein (Cys-containing) Compound->Target Binding (Ki) Complex Thioimidate Adduct Target->Complex Covalent Reaction (Nitrile + Cys) MS Intact MS (+174 Da Shift) Complex->MS Direct Detection Kinetic Kinetic Assay (Time-dependent IC50) Complex->Kinetic Functional Loss CETSA CETSA (Thermal Stability) Complex->CETSA Stabilization

Caption: Workflow for validating the engagement of the azetidine-nitrile probe with its biological target.

Mechanism Step1 Reversible Binding (Pyrimidine Recognition) Step2 Nucleophilic Attack (Cys-SH attacks Nitrile-C) Step1->Step2 Step3 Thioimidate Formation (Covalent Complex) Step2->Step3 Warhead Activation Step4 Slow Dissociation (Hydrolysis/Reversal) Step3->Step4 Reversibility Step4->Step1 Recycling

Caption: The catalytic cycle of the Azetidine-Nitrile warhead, highlighting the reversible nature of the covalent bond.

References

  • Covalent Inhibitor Design

    • Title: Nitriles as electrophiles in covalent inhibitor design.[1]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link][3]

  • Target Validation (STAT3/JAK)

    • Title: Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.[2][4]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Methodology (CETSA)

    • Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.
    • Source:Science
    • URL:[Link]

  • Chemical Probe Data

    • Title: Azetidine-3-carbonitrile hydrochloride (Chemical Building Block Data).[5][]

    • Source:PubChem / Sigma-Aldrich
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

This document provides essential, step-by-step procedural guidance for the safe handling and disposal of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile. As a novel compound likely used in research and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step procedural guidance for the safe handling and disposal of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile. As a novel compound likely used in research and drug development, specific safety and disposal data may not be readily available. Therefore, this guide is built upon a conservative assessment of the compound's structural moieties: the azetidine ring, the pyrimidine ring, and the critical nitrile functional group. Adherence to these protocols is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Analysis: A Foundation for Safe Practice

A thorough understanding of the potential hazards associated with 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is crucial for justifying and implementing proper disposal procedures. The risk profile is derived from its constituent chemical groups.

  • Azetidine Moiety: The parent four-membered heterocycle, azetidine, is a highly flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] Its derivatives should be handled with the assumption of similar properties, necessitating careful storage away from ignition sources and the use of robust personal protective equipment.[4]

  • Pyrimidine Moiety: Pyrimidine derivatives are common in pharmaceuticals and can be flammable.[5] While the pyrimidine ring itself is generally stable, its presence in a complex molecule contributes to the overall chemical profile and potential reactivity.

  • Nitrile (-C≡N) Functional Group: This is the most significant hazard. Nitrile compounds are toxicologically related to cyanides.[6] The primary risk is the potential release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[7][8] For this reason, cyanide- and nitrile-containing waste must always be segregated from acidic waste streams. [9] Exposure to nitriles can cause irritation, dizziness, weakness, and, in severe cases, asphyxia.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks.[7] The following PPE is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles and a face shield.[5]Protects against splashes of the potentially corrosive material and vapors that can cause severe eye damage.[1][2]
Hand Protection Chemical-resistant nitrile gloves.[8] Consider double-gloving if significant contact is expected.[9]Prevents skin contact with the potentially corrosive and toxic compound. Gloves must be inspected before use and disposed of as hazardous waste after handling the chemical.[3][7]
Skin & Body Protection Flame-resistant laboratory coat and long-sleeved clothing.[5]Minimizes the risk of skin exposure to chemical splashes.[10]
Respiratory Protection Not typically required if work is performed within a functioning chemical fume hood.[7]The fume hood provides the primary engineering control to prevent inhalation exposure.

Spill & Exposure Management: Immediate Response Protocols

Accidents require immediate and correct action. All personnel in the vicinity should be trained on these procedures.[6]

Spill Response

In the event of a spill, the priority is to ensure personnel safety and contain the material. For major spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[9][11]

For Minor Spills Within a Chemical Fume Hood:

  • Alert personnel in the immediate area.

  • Ensure proper PPE is worn before addressing the spill.[12]

  • Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[3][4] Do not use combustible materials such as paper towels or sawdust.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.[5]

  • Decontaminate the spill area. Wipe the surface with a compatible solvent, followed by a thorough cleaning with soap and water.[3] Collect all decontamination materials as hazardous waste.

  • Report the incident to your laboratory supervisor and EHS office.[13]

Spill_Response_Workflow spill Spill Occurs in Fume Hood alert Alert Area Personnel spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Material with Non-Sparking Tools contain->collect waste_container Place in Labeled Hazardous Waste Container collect->waste_container decontaminate Decontaminate Spill Area collect->decontaminate report Report to Supervisor/EHS decontaminate->report

Caption: Immediate response workflow for a minor spill.
Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[2][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile must be managed as a hazardous chemical waste stream from its point of generation to its final disposal by a licensed contractor.[14][15]

Step 1: Waste Segregation

This is the most critical step. This waste must be kept separate from all other waste streams, especially acids, to prevent the formation of hydrogen cyanide gas.[7][9]

  • Solid Waste: Collect contaminated consumables (e.g., gloves, weigh boats, absorbent pads) in a dedicated, clearly labeled container.

  • Liquid Waste: Collect unwanted solutions or reaction mixtures containing the compound in a separate, dedicated liquid waste container.

Step 2: Container Selection and Management
  • Compatibility: Use containers made of compatible materials, such as high-density polyethylene (HDPE) or glass, ensuring the container is in good condition with no leaks or cracks.[14][16] Plastic containers are often preferred to reduce the risk of breakage.[14]

  • Closure: Containers must have a secure, leak-proof screw-top cap.[17] They must be kept closed at all times except when adding waste.[16] Never leave a funnel in the container.[16]

Step 3: Waste Labeling

Proper labeling is a regulatory requirement by the Environmental Protection Agency (EPA).[18] Each container must have a hazardous waste tag affixed as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste" .[16][18]

  • The full chemical name: "1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile" . Do not use abbreviations or formulas.[14][16]

  • A list of all other constituents in the container, with percentages.[16]

  • The appropriate hazard identification (e.g., checking boxes for Toxic, Flammable, Corrosive).[14]

  • The accumulation start date (the date waste was first added).[10]

  • The Principal Investigator's name and laboratory location.[14]

Step 4: Waste Accumulation and Storage

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[16][18]

  • The storage area must be under the control of laboratory personnel.[16]

  • Segregate the container from incompatible materials, particularly acids.[7][16]

  • Consider using secondary containment (e.g., a plastic tub) to prevent the spread of material in case of a leak.[10][15]

  • The area should be cool, dry, and well-ventilated.[4][7]

Step 5: Decontamination of Glassware

Glassware that has come into contact with the compound must be decontaminated before washing.

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove residual compound. Collect this rinse as hazardous liquid waste.

  • Nitrile Deactivation Rinse: To deactivate the nitrile group, rinse the glassware with an alkaline bleach solution (pH ≥ 10).[9] Caution: This reaction can be exothermic and must be done carefully in a fume hood. The high pH is critical to prevent the formation of toxic cyanogen chloride gas.[9] Collect this rinse solution in a separate, dedicated hazardous waste container clearly labeled "Cyanide/Nitrile Decontamination Rinse."

  • Final Cleaning: After the deactivation rinse, the glassware can be washed with soap and water.[9]

Step 6: Final Disposal
  • Once a waste container is 90% full, or within the time limits set by your institution (e.g., 6 or 12 months), submit a chemical waste pickup request to your EHS department.[16][17]

  • Do not dispose of this chemical down the drain or in the regular trash.[14]

  • Final disposal must be conducted by a licensed hazardous waste management company, typically via high-temperature incineration.[3][18]

Disposal_Workflow cluster_Generation Waste Generation cluster_Accumulation Waste Accumulation & Storage cluster_Decon Equipment Decontamination cluster_Disposal Final Disposal gen Generate Waste (Solid or Liquid) segregate Segregate from Acids and Other Waste gen->segregate container Select Compatible Container (e.g., HDPE) segregate->container label_waste Affix 'Hazardous Waste' Label with Full Chemical Name container->label_waste store Store in Secondary Containment in Designated SAA label_waste->store request Container Full: Request EHS Pickup store->request glassware Contaminated Glassware rinse1 Rinse with Organic Solvent (Collect as Waste) glassware->rinse1 rinse2 Rinse with Alkaline Bleach (pH ≥ 10) (Collect as Separate Waste) rinse1->rinse2 wash Wash with Soap & Water rinse2->wash ehs EHS Collects Waste request->ehs contractor Transport to Licensed Hazardous Waste Facility ehs->contractor incinerate High-Temperature Incineration contractor->incinerate

Caption: Comprehensive workflow for the disposal of 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile.

References

  • Controlling Occupational Exposure to Hazardous Drugs. (2016). Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration (OSHA). [Link]

  • Cyanides and nitriles, use and disposal. University of St Andrews. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]

  • How to Dispose of Chemical Waste. University of Colorado Boulder Environmental Health and Safety. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • How to Dispose of Nitrile Gloves?. (2025). Earth Safe PPE. [Link]

  • Cyanides. (2014). University of Illinois Division of Research Safety. [Link]

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. (2025). University of Wisconsin–Madison Office of Sustainability. [Link]

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  • How to Properly Clean Up a Hazardous Spill. (2022). Hazmat School. [Link]

  • Cyanide Salts Standard Operating Procedure. Rutgers Environmental Health and Safety. [Link]

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  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety. [Link]

  • Operating Procedure: Field Equipment Cleaning. (2019). Environmental Protection Agency (EPA). [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Laboratory Waste Disposal Handbook. (2022). University of Essex. [Link]

  • Preventing occupational exposure to cytotoxic and other hazardous drugs. (2005). European Biosafety Network. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]

  • Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Oregon OSHA. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. [Link]

  • Glove Recycling for Labs. Polycarbin. [Link]

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  • Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. (1999). World Health Organization. [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (2017). National Center for Biotechnology Information. [Link]

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